12-Oxododec-9-enoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-oxododec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHXTOVLSZRTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCC=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of 12-Oxododec-9-enoic Acid from Soybeans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and proposed methodologies for the isolation and quantification of 12-oxododec-9-enoic acid from soybeans (Glycine max). While direct literature on the isolation of this specific oxylipin from soybeans is scarce, its presence is confirmed as a metabolite of linoleic and linolenic acids. This document consolidates information on the relevant biosynthetic pathways and outlines a detailed, composite protocol for its extraction, purification, and analysis based on established methods for similar compounds in plant matrices. The provided experimental designs, data presentation tables, and pathway diagrams are intended to serve as a foundational resource for researchers aiming to investigate this and other C12 oxylipins in soybeans.
Introduction
Oxylipins are a diverse class of bioactive compounds derived from the oxidation of polyunsaturated fatty acids. In plants, they play crucial roles in defense signaling, growth, and development. This compound is a C12 oxylipin, a product of the hydroperoxide lyase (HPL) branch of the lipoxygenase (LOX) pathway. Its presence in soybeans has been noted, arising from the enzymatic breakdown of the abundant precursors, linoleic acid and α-linolenic acid. The structural similarity of this compound to other signaling molecules, such as traumatic acid and jasmonates, suggests its potential as a bioactive compound, making its isolation and characterization a subject of interest for drug discovery and plant biochemistry.
Biosynthesis of this compound in Soybeans
The formation of this compound in soybeans is a multi-step enzymatic process initiated by cellular stress, such as wounding or pathogen attack, which activates lipases to release fatty acids from membrane lipids.
Key Precursors in Soybean:
-
Linoleic Acid (C18:2): A major polyunsaturated fatty acid in soybean oil.
-
α-Linolenic Acid (C18:3): Also present in significant quantities in soybeans.
The Biosynthetic Pathway involves two key enzymes:
-
Lipoxygenase (LOX): Soybeans are a rich source of LOX. This enzyme catalyzes the dioxygenation of linoleic or linolenic acid to form 13-hydroperoxy-octadecadienoic acid (13-HPOD) or 13-hydroperoxy-octadecatrienoic acid (13-HPOT), respectively.
-
Hydroperoxide Lyase (HPL): This enzyme cleaves the 13-hydroperoxide precursors. This cleavage results in the formation of a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid, and a C6 volatile aldehyde (hexanal or hexenal).
The following diagram illustrates this pathway:
Proposed Experimental Protocol for Isolation and Purification
The following is a detailed, multi-stage protocol for the extraction, purification, and quantification of this compound from soybean tissue. This protocol is a composite based on established methods for plant oxylipin analysis.
Experimental Workflow Diagram
Detailed Methodologies
3.2.1. Sample Preparation
-
Plant Material: Use fresh, young soybean leaves or developing seeds, as these tissues are typically active in oxylipin biosynthesis.
-
Homogenization: Immediately freeze the collected tissue in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
3.2.2. Solvent Extraction
-
Extraction Solvent: Prepare an extraction solvent of ethyl acetate acidified with 0.1% acetic acid. The acidic condition helps to keep the carboxylic acid moieties of the oxylipins in their protonated, less polar form, improving extraction efficiency.
-
Procedure:
-
To the powdered soybean tissue (e.g., 10 g), add 50 mL of the cold extraction solvent.
-
Include an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of 0.005% (w/v) to prevent non-enzymatic oxidation.
-
If available, add a known amount of a deuterated internal standard for this compound or a related C12 oxylipin for accurate quantification.
-
Homogenize the mixture using a high-speed blender or sonicator for 2-3 minutes on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (organic phase). Repeat the extraction of the pellet with another 50 mL of the extraction solvent and combine the supernatants.
-
3.2.3. Solid Phase Extraction (SPE) for Cleanup
-
SPE Cartridge: Use a reversed-phase C18 SPE cartridge (e.g., 500 mg).
-
Procedure:
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water acidified with 0.1% acetic acid.
-
Loading: Evaporate the combined organic extracts to near dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of methanol/water (10:90, v/v) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% methanol in water (acidified with 0.1% acetic acid) to remove polar impurities.
-
Elution: Elute the oxylipins with 5 mL of methanol followed by 5 mL of ethyl acetate.
-
Dry the eluate under nitrogen.
-
3.2.4. High-Performance Liquid Chromatography (HPLC) Purification
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile with 0.1% acetic acid.
-
-
Gradient Elution:
-
Start with a gradient of 30% B, increasing to 70% B over 40 minutes.
-
The flow rate should be maintained at 1 mL/min.
-
-
Detection and Fraction Collection: Monitor the eluate at 210 nm (for the carboxylic acid chromophore). Collect fractions based on the elution profile of an authentic standard of this compound, if available.
3.2.5. Analysis and Quantification by LC-MS/MS
-
Instrumentation: A high-resolution tandem mass spectrometer coupled with a liquid chromatography system.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of acidic oxylipins.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method for the specific parent-to-daughter ion transition of this compound.
-
Parent Ion [M-H]⁻: m/z 211.1
-
Fragment Ions: Characteristic fragment ions would need to be determined from a standard or by in-source fragmentation.
-
-
Quantification: Create a calibration curve using an authentic standard of this compound. Quantify the amount in the soybean extract by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.
Data Presentation
The following tables provide a framework for presenting the quantitative data obtained from the isolation and analysis of this compound.
Table 1: Precursor Fatty Acid Composition in Soybeans
| Fatty Acid | Typical Concentration Range (mg/g of seed) | Percentage of Total Fatty Acids |
| Linoleic Acid (C18:2) | 450 - 550 | 50 - 60% |
| α-Linolenic Acid (C18:3) | 50 - 100 | 5 - 11% |
| Oleic Acid (C18:1) | 180 - 250 | 20 - 30% |
| Palmitic Acid (C16:0) | 90 - 130 | 10 - 15% |
| Stearic Acid (C18:0) | 20 - 50 | 2 - 5% |
Note: Values are approximate and can vary based on soybean cultivar and growing conditions.
Table 2: Hypothetical Purification Summary for this compound from Soybean Leaves (100g starting material)
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Homogenate | 1500 | 100 | 0.067 | 100 | 1 |
| Solvent Extraction | 300 | 85 | 0.283 | 85 | 4.2 |
| SPE Eluate | 50 | 70 | 1.4 | 70 | 20.9 |
| HPLC Fraction | 2 | 50 | 25 | 50 | 373.1 |
Note: This table is illustrative. "Activity" would need to be defined by a relevant bioassay or by absolute quantification (e.g., in µg).
Table 3: LC-MS/MS Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 211.1 | To be determined | 100 | To be determined |
| Internal Standard (e.g., d4-12-HETE) | Specific to standard | Specific to standard | 100 | Specific to standard |
Conclusion
This technical guide provides a scientifically grounded framework for the discovery and isolation of this compound from soybeans. Although a direct, published protocol is not yet available, the known biosynthetic pathway and established analytical techniques for oxylipins form a solid basis for future research. The detailed methodologies and data presentation structures outlined herein are intended to facilitate the systematic investigation of this and other C12 oxylipins, potentially uncovering new bioactive molecules for applications in agriculture and medicine. Further research is needed to establish the precise concentration of this compound in various soybean tissues and to elucidate its physiological roles.
Natural sources and abundance of 12-Oxododec-9-enoic acid in the plant kingdom.
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxododec-9-enoic acid is a naturally occurring oxylipin in plants, derived from the oxidative metabolism of polyunsaturated fatty acids. This C12 keto-fatty acid is a key intermediate in the hydroperoxide lyase (HPL) branch of the lipoxygenase (LOX) pathway. It serves as a precursor to the well-known plant wound hormones, traumatin and traumatic acid, implicating it in local and systemic defense responses. This technical guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analysis of this compound, along with its putative role in plant signaling.
Natural Sources and Abundance
This compound and its derivatives are primarily found in plant tissues that have been subjected to mechanical wounding. The enzymatic cascade responsible for its synthesis is activated upon tissue damage, leading to a rapid increase in its concentration at the wound site. While its presence is likely widespread across the plant kingdom due to the ubiquity of its precursor fatty acids and the lipoxygenase pathway, detailed quantitative data across a broad range of species is limited.
One of the most well-documented sources is the runner bean (Phaseolus vulgaris). Studies have shown that upon wounding of the bean pods, the amount of endogenous 12-oxo-trans-10-dodecenoic acid (a stereoisomer of this compound, also known as traumatin) increases significantly.[1] Young, actively growing tissues such as leaves, fruits, and seeds are generally considered to be potent sources of this and related oxylipins.[2]
While precise quantification of this compound is not extensively tabulated in the literature, related C18 oxylipin precursors of jasmonic acid, such as 12-oxo-phytodienoic acid (OPDA), have been shown to increase dramatically upon wounding. In several plant species, OPDA levels can exceed those of jasmonic acid by 3- to 5-fold after elicitation or wounding, suggesting a significant flux through the initial stages of the oxylipin pathway which would also favor the production of C12 oxo-acids in tissues with high hydroperoxide lyase activity.[3]
Table 1: Qualitative and Semi-Quantitative Abundance of this compound and its Derivatives in Plants
| Plant Species | Tissue | Stimulus | Compound Measured | Observed Abundance | Reference |
| Phaseolus vulgaris (Runner Bean) | Pods | Slicing and Wounding | 12-oxo-trans-10-dodecenoic acid (Traumatin) | Increased levels detected. Young beans are a better source than older beans. | [1] |
| General | Mesophyll and Meristematic Tissues | Wounding | Traumatic Acid (downstream product) | Common occurrence in many plant species. | [2] |
| General | Young, intensively growing organs (leaves, fruits, seeds) | General growth and wounding | Traumatic Acid and Traumatin | Presence detected. | [2] |
| Various (6 out of 8 species tested) | Not specified | Wounding/Yeast Elicitation | 12-oxo-phytodienoic acid (C18 precursor) | Levels exceed jasmonic acid by 3- to 5-fold. | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is initiated by the release of linoleic acid or α-linolenic acid from plant cell membranes, typically triggered by wounding. The subsequent enzymatic steps are outlined below.
Experimental Protocols
The analysis of this compound from plant tissues typically involves extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction
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Tissue Homogenization: Immediately freeze the collected plant tissue (e.g., 1 gram) in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Solvent Extraction: Transfer the powdered tissue to a tube containing a mixture of isopropanol and dichloromethane (or a similar solvent system).
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Phase Separation: Add water and vortex the mixture. Centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids including this compound.
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Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
Derivatization for GC-MS Analysis
To increase volatility for GC analysis, the carboxyl and keto groups of this compound must be derivatized.
-
Methoximation: To stabilize the keto group, add methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 37°C) to form the methoxime derivative. This step prevents the formation of multiple derivatives from tautomers.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Incubate at a controlled temperature (e.g., 37°C) to convert the carboxylic acid group to its trimethylsilyl (TMS) ester. This increases the volatility of the compound.
GC-MS Analysis
-
Injection: Inject a small volume of the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the mixture. The oven temperature is programmed to ramp up gradually to achieve optimal separation.
-
Detection and Quantification: The mass spectrometer will ionize the eluted compounds and separate the resulting fragments based on their mass-to-charge ratio. Identification is achieved by comparing the resulting mass spectrum to a known standard or a spectral library. Quantification is typically performed using a stable isotope-labeled internal standard.
Signaling Pathway
The specific signaling pathway of this compound is not as well-defined as that of other oxylipins like jasmonic acid. However, its role as a precursor to the wound hormone traumatic acid suggests its involvement in the plant defense and repair mechanisms. A proposed logical signaling cascade is as follows:
Upon wounding, this compound is synthesized and can be isomerized to traumatin, which is then oxidized to traumatic acid.[4] Traumatic acid is a potent signaling molecule that stimulates cell division near the wound site, leading to the formation of a protective callus and tissue repair.[2][4] This process likely involves the perception of traumatic acid by a yet-to-be-identified receptor, which initiates a downstream signaling cascade, ultimately leading to the activation of genes involved in cell division and defense.
Conclusion
This compound is an important, yet understudied, oxylipin in the plant kingdom. As a key intermediate in the biosynthesis of wound hormones, it holds significant potential for research in plant defense mechanisms and as a target for the development of novel crop protection strategies. Further research is required to fully elucidate its quantitative distribution across various plant species and to detail its specific signaling pathways. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological significance of this fascinating molecule.
References
- 1. Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traumatic Acid Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of 12-oxo-phytodienoic acid in wounded plants and elicited plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traumatic acid - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis and Characterization of 12-Oxododec-9-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oxododec-9-enoic acid is an oxidized fatty acid metabolite of linoleic and α-linolenic acids, produced via the lipoxygenase pathway.[1] Its structural similarity to key signaling molecules, such as 12-oxo-phytodienoic acid (OPDA), suggests its potential involvement in cellular signaling pathways, particularly in plant defense mechanisms.[2] A thorough understanding of its physicochemical properties through spectroscopic analysis is crucial for elucidating its biological functions and exploring its potential as a therapeutic agent or a precursor for polymer synthesis.[3] This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including predicted data based on structurally related compounds and detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: (9Z)-12-oxododec-9-enoic acid[4]
-
Synonyms: 12-oxo-9(Z)-dodecenoic acid, 12-keto-9Z-Dodecenoic Acid, 12-oxo-cis-9-dodecenoic acid[1]
-
Molecular Formula: C₁₂H₂₀O₃[4]
-
Molecular Weight: 212.28 g/mol [4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 212.28 g/mol | --INVALID-LINK-- |
| IUPAC Name | (9Z)-12-oxododec-9-enoic acid | --INVALID-LINK-- |
| CAS Number | 60485-39-4 | --INVALID-LINK-- |
Spectroscopic Characterization
Due to the limited availability of published spectra for this compound, the following sections provide predicted data based on the analysis of structurally similar oxo fatty acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.75 | t | H-12 (Aldehyde proton) |
| ~5.40 | m | H-9, H-10 (Olefinic protons) |
| ~2.45 | t | H-2 (Protons α to carboxyl) |
| ~2.30 | m | H-11 (Protons α to aldehyde) |
| ~2.05 | m | H-8 (Allylic protons) |
| ~1.60 | m | H-3 |
| ~1.30 | m | H-4, H-5, H-6, H-7 |
Note: Predicted values are based on known chemical shifts for similar functional groups in other fatty acids.[5][6]
| Chemical Shift (δ) ppm | Assignment |
| ~202.0 | C-12 (Aldehyde carbonyl) |
| ~180.0 | C-1 (Carboxyl carbonyl) |
| ~130.0, ~128.0 | C-9, C-10 (Olefinic carbons) |
| ~44.0 | C-11 |
| ~34.0 | C-2 |
| ~29.0 - ~24.0 | Methylene carbons (C-3 to C-8) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fatty acids, derivatization (e.g., silylation or methylation) is common to improve volatility for gas chromatography-mass spectrometry (GC-MS).
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular ion) |
| 194 | [M - H₂O]⁺ |
| 183 | [M - CHO]⁺ |
| 167 | [M - COOH]⁺ |
| Key Fragments | Characteristic fragments resulting from cleavage at the double bond and adjacent to the carbonyl groups. |
Note: A study involving the synthesis of this compound reported characteristic m/z values of 73, 103, and 129 for its silylated derivative in GC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~2920, ~2850 | Strong | C-H stretch (Aliphatic) |
| ~2720 | Medium | C-H stretch (Aldehyde) |
| ~1730 | Strong | C=O stretch (Aldehyde) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1650 | Medium | C=C stretch (Olefinic) |
| ~1465 | Medium | C-H bend (Methylene) |
| ~915 | Medium | O-H bend (Carboxylic acid dimer) |
Note: These predicted values are based on typical IR absorption frequencies for the functional groups present in the molecule.[7][8][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems. This compound contains an isolated carbon-carbon double bond and two isolated carbonyl groups, which are not in conjugation. Therefore, strong absorption in the UV-Vis range is not expected. A weak n→π* transition for the carbonyl groups may be observed around 280-300 nm.
Signaling Pathway Involvement
This compound is a product of the lipoxygenase (LOX) pathway, which is a major route for the metabolism of polyunsaturated fatty acids like linoleic acid and α-linolenic acid in plants.[1] This pathway leads to the production of a variety of bioactive oxylipins. A closely related compound, 12-oxo-phytodienoic acid (OPDA), is a key precursor in the biosynthesis of jasmonic acid (JA), a critical plant hormone involved in defense signaling.[2] Given their structural similarities and common biosynthetic origin, it is plausible that this compound may also play a role in plant defense signaling or act as a modulator of related pathways.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 400 MHz or higher field strength, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100 MHz or higher, several hundred to thousands of scans may be required depending on sample concentration.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (GC-MS)
-
Derivatization (for GC-MS): To a small amount of the sample, add a silylating agent (e.g., BSTFA with 1% TMCS) or a methylating agent (e.g., BF₃ in methanol) and heat to form the corresponding TMS ester or methyl ester.
-
GC Separation:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate the components, for example, starting at 100°C and ramping to 250°C.
-
-
MS Detection:
-
Couple the GC outlet to a mass spectrometer.
-
Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-500.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction with the pure solvent if a solution is used.
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane).
-
Data Acquisition:
-
Use a quartz cuvette to hold the sample.
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a blank.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Conclusion
The spectroscopic characterization of this compound is essential for understanding its chemical nature and biological significance. While experimental data for this specific molecule is not widely published, a combination of NMR, MS, IR, and UV-Vis spectroscopy, guided by the analysis of structurally related compounds, can provide a comprehensive profile. The protocols and predicted data presented in this guide offer a solid foundation for researchers to undertake the analysis of this and similar oxo fatty acids, paving the way for further investigation into their roles in biological systems and their potential applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-oxo-9Z-dodecenoic acid | C12H20O3 | CID 9548789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
The Biological Activity of 12-Oxododec-9-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oxododec-9-enoic acid is an oxidized fatty acid metabolite of linoleic and linolenic acids. While its role in plant biology as a precursor to the wound-healing hormone traumatic acid is established, its biological activities in mammalian systems are not well characterized. This technical guide synthesizes the current understanding of this compound, discusses the known biological activities of structurally related compounds to infer its potential functions, and provides an overview of relevant experimental methodologies. The significant bioactivity of the isomeric 13-oxo-octadecadienoic acid (13-Oxo-ODE) as a potent PPARγ agonist and anti-inflammatory agent highlights the critical influence of the oxo-group's position and suggests potential, yet unconfirmed, areas of investigation for this compound.
Introduction
This compound is a C12 oxo-fatty acid derived from the enzymatic oxidation of polyunsaturated fatty acids. In the realm of plant biology, it is recognized as an intermediate in the biosynthesis of traumatic acid, a plant hormone that promotes wound healing. However, its specific biological functions in mammalian cells remain largely unexplored. In contrast, other oxidized fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE) and its metabolite 13-oxo-octadecadienoic acid (13-Oxo-ODE), have been identified as endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation. This guide aims to provide a comprehensive overview of the known information on this compound and to leverage data from related molecules to postulate its potential biological activities and guide future research.
Biosynthesis of this compound
In plants, this compound is formed from linoleic or α-linolenic acid through the lipoxygenase (LOX) pathway. The initial step involves the oxygenation of the fatty acid by a lipoxygenase to form a hydroperoxy derivative. This intermediate is then cleaved by a hydroperoxide lyase to yield this compound and a C6-aldehyde.
Known and Potential Biological Activities
Direct evidence for the biological activity of this compound in mammalian systems is limited. However, the activities of its downstream metabolite, traumatic acid, and its structural isomer, 13-Oxo-ODE, provide valuable insights into its potential functions.
Antimicrobial Activity
In plant pathology, 12-oxo-9(Z)-Dodecenoic acid has demonstrated activity against the oomycete Phytophthora parasitica at a concentration of 100 µM.
Potential Anti-inflammatory and Immunomodulatory Effects
The structural isomer, 13-Oxo-ODE, is a known endogenous ligand for PPARγ. Activation of PPARγ leads to the transcriptional repression of pro-inflammatory genes. Studies have shown that 13-Oxo-ODE can reduce the secretion of the pro-inflammatory cytokine IL-8 in colonic epithelial cells, with a more pronounced effect than the synthetic PPARγ agonist troglitazone. Given the structural similarity, it is plausible that this compound could also interact with PPARγ, although this has not been experimentally verified.
12-Oxododec-9-enoic Acid: A Technical Guide on its Function as an Omega-Oxo Fatty Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oxododec-9-enoic acid (12-ODO) is an omega-oxo fatty acid derived from the enzymatic oxidation of polyunsaturated fatty acids. While extensively studied in plants as a precursor to the wound-healing hormone traumatin and a participant in defense signaling, its specific functions in mammalian systems remain an area of emerging research. This technical guide consolidates the current understanding of 12-ODO, drawing parallels from closely related oxo-fatty acids to postulate its potential roles in inflammatory responses and cellular signaling. This document provides a theoretical framework and practical methodologies for researchers investigating the therapeutic potential of 12-ODO.
Introduction
Omega-oxo fatty acids are a class of lipid mediators characterized by the presence of both a carboxyl group and a ketone or aldehyde group. These molecules are products of lipoxygenase (LOX) and subsequent enzymatic pathways and are recognized as important signaling molecules in both plants and animals. This compound, a 12-carbon fatty acid, is formed from linoleic and α-linolenic acids via the 13-lipoxygenase pathway and the action of hydroperoxide lyase.[1] In plants, it is a key intermediate in the biosynthesis of jasmonates and plays a role in stress responses.[2] While direct evidence in mammalian systems is sparse, the structural similarity of 12-ODO to other well-characterized oxo-fatty acids suggests its potential involvement in fundamental cellular processes such as inflammation and nuclear receptor signaling.
Biosynthesis of this compound
The primary pathway for the synthesis of 12-ODO involves a multi-enzyme cascade.[3] This process is initiated by the oxidation of polyunsaturated fatty acids by lipoxygenase, followed by the cleavage of the resulting hydroperoxide by hydroperoxide lyase.
Figure 1: Enzymatic Synthesis of this compound.
Postulated Functions in Mammalian Systems Based on Related Compounds
Direct research on the function of 12-ODO in mammals is limited. However, significant insights can be drawn from studies of structurally similar oxo-fatty acids, such as (9S,13R)-12-oxo-phytodienoic acid (OPDA) and 13-oxo-octadecadienoic acid (13-KODE). These compounds have been shown to exert potent anti-inflammatory effects and modulate key signaling pathways.
Anti-Inflammatory Activity and Macrophage Polarization
Related oxo-fatty acids have been demonstrated to suppress pro-inflammatory responses in macrophages.[4][5] A key mechanism is the modulation of macrophage polarization, a process where macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2) in response to environmental cues. It is hypothesized that 12-ODO may similarly promote a shift from the M1 to the M2 phenotype, thereby reducing the secretion of pro-inflammatory cytokines.
The proposed anti-inflammatory signaling cascade involves the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway.[2][5]
Figure 2: Hypothesized Anti-Inflammatory Signaling of 12-ODO.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Many fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation.[6][7] PPARα and PPARγ are key regulators of these processes. The activation of PPARs by synthetic agonists has been a successful strategy for the treatment of metabolic diseases. It is plausible that 12-ODO, as an endogenous fatty acid metabolite, could act as a PPAR agonist.
| Receptor | Primary Tissue Distribution | Key Functions | Potential Effect of 12-ODO Agonism |
| PPARα | Liver, heart, skeletal muscle, kidney | Fatty acid oxidation, ketogenesis, anti-inflammation | Increased lipid catabolism, reduced inflammation |
| PPARγ | Adipose tissue, macrophages | Adipogenesis, lipid storage, insulin sensitization, anti-inflammation | Improved insulin sensitivity, anti-inflammatory effects in macrophages |
Table 1: Overview of PPARs and Potential Implications of 12-ODO Agonism
Experimental Protocols
The following are generalized protocols for investigating the potential functions of 12-ODO, based on methodologies used for similar oxo-fatty acids.
Macrophage Polarization Assay
This protocol describes the in vitro differentiation and polarization of macrophages to assess the effect of 12-ODO on their phenotype.
Figure 3: Workflow for Macrophage Polarization Assay.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 6-well plates and allow them to adhere. Pre-treat cells with varying concentrations of 12-ODO (e.g., 1-50 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Expression: Quantify the mRNA levels of TNF-α, IL-6, and iNOS using RT-qPCR.
-
Protein Expression: Analyze the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, Nrf2, HO-1) by Western blotting.
-
PPAR Activation Luciferase Reporter Assay
This assay determines if 12-ODO can activate PPARα or PPARγ.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with:
-
An expression vector for the full-length PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of 12-ODO or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for 18-24 hours.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control after normalizing to Renilla luciferase activity.
Data Presentation
Currently, there is a lack of published quantitative data on the specific biological activities of this compound in mammalian systems. The table below is a template for organizing such data as it becomes available through future research.
| Assay | Target | Metric | Value | Reference |
| PPARγ Activation | Human PPARγ | EC50 | Data not available | |
| Anti-inflammatory | NO production in RAW 264.7 | IC50 | Data not available | |
| Anti-inflammatory | TNF-α secretion in macrophages | IC50 | Data not available |
Table 2: Template for Quantitative Data on this compound
Conclusion and Future Directions
This compound represents an understudied omega-oxo fatty acid with significant therapeutic potential, inferred from the well-documented activities of its structural analogs. The hypothesized anti-inflammatory and PPAR-activating properties of 12-ODO warrant further investigation. Future research should focus on:
-
Directly assessing the anti-inflammatory effects of 12-ODO in various in vitro and in vivo models of inflammation.
-
Quantitatively determining the binding affinity and activation potential of 12-ODO for PPARα and PPARγ.
-
Elucidating the precise molecular mechanisms underlying the biological activities of 12-ODO, including its effects on the NF-κB and Nrf2 signaling pathways.
-
Investigating the metabolism and pharmacokinetics of 12-ODO in mammalian systems.
A thorough characterization of the biological functions of this compound will be crucial for evaluating its potential as a novel therapeutic agent for metabolic and inflammatory diseases.
References
- 1. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (9S,13R)-12-oxo-phytodienoic acid attenuates inflammation by inhibiting mPGES-1 and modulating macrophage polarization via NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]
Methodological & Application
Efficient Production of 12-Oxododec-9-enoic Acid: An Enzymatic Cascade Approach
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the efficient production of 12-oxododec-9-enoic acid (12-ODO) using a three-enzyme cascade. This biocatalytic approach offers a green and sustainable alternative to traditional chemical synthesis, utilizing renewable starting materials. The protocols are intended for researchers, scientists, and professionals in drug development and related fields who are interested in the synthesis of oxylipins and their derivatives.
Introduction
This compound is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. These molecules are involved in various physiological and pathological processes, making them interesting targets for drug development and biological studies. The enzymatic cascade described herein mimics the natural plant lipoxygenase pathway to convert linoleic acid, a readily available fatty acid from vegetable oils, into 12-ODO.
The cascade employs three key enzymes: a lipase, a lipoxygenase (LOX), and a hydroperoxide lyase (HPL). The lipase first liberates linoleic acid from triglycerides present in vegetable oils. Subsequently, lipoxygenase catalyzes the specific dioxygenation of linoleic acid to form 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). Finally, hydroperoxide lyase cleaves this intermediate to yield this compound and a co-product, hexanal.[1][2][3]
Enzymatic Cascade Pathway
The enzymatic cascade for the production of this compound from triglycerides is a three-step process.
Caption: Enzymatic cascade for 12-ODO production.
Experimental Workflow
The overall experimental workflow for the production and analysis of 12-ODO is outlined below. It encompasses enzyme expression and purification, the cascade reaction, and subsequent product analysis.
Caption: Experimental workflow for 12-ODO synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the enzymatic production of 12-ODO.
Table 1: Enzyme Sources and Yields
| Enzyme | Source Organism | Starting Material | Product Yield of 12-ODO | Reference |
| Lipase | Pseudomonas fluorescens | Safflower Oil | 43% (in one-pot cascade) | [2][4] |
| Lipase | Candida rugosa | Sunflower Oil | - | [1] |
| Lipoxygenase (LOX-1) | Glycine max (Soybean) | Safflower Oil | 43% (in one-pot cascade) | [2][4] |
| Hydroperoxide Lyase (HPL) | Carica papaya (recombinant, N-terminally truncated) | 13S-HPODE (1 mM) | 90% (in 10 seconds) | [2][4][5] |
Table 2: Kinetic Parameters of Recombinant Papaya HPL
| Parameter | Value | Reference |
| kcat/KM | 2.73 x 10^6 s⁻¹·M⁻¹ | [2][5] |
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Lipase from Pseudomonas fluorescens or Candida rugosa
-
Lipoxygenase from soybean (Glycine max)
-
Recombinant N-terminally truncated hydroperoxide lyase from papaya (Carica papaya) expressed in E. coli (see protocol 5.2)
-
-
Substrates:
-
Safflower oil or other high-linoleic acid vegetable oil
-
-
Reagents for Enzyme Expression and Purification:
-
Appropriate bacterial expression host (e.g., E. coli BL21(DE3))
-
Expression vector (e.g., pET vector)
-
Lysogeny broth (LB) or other suitable growth medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Buffers for lysis, washing, and elution
-
-
Reagents for Enzymatic Reaction and Analysis:
-
Reaction buffer (e.g., sodium phosphate buffer)
-
Sodium borohydride (NaBH₄)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Internal standard for GC-MS analysis
-
Derivatization agent for GC-MS if required
-
Protocol for Expression and Purification of Recombinant Papaya HPL
This protocol is based on the expression of an N-terminally truncated papaya HPL in E. coli.[2][6]
-
Transformation: Transform the expression vector containing the HPL gene into a suitable E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the HPL using an elution buffer containing an appropriate eluting agent (e.g., imidazole for His-tagged proteins).
-
Buffer Exchange and Storage: Exchange the buffer of the purified enzyme to a suitable storage buffer using dialysis or a desalting column. Store the purified enzyme at -80°C.
Protocol for One-Pot Enzymatic Cascade Reaction
This protocol describes a one-pot reaction starting from a vegetable oil.[2][4]
-
Reaction Setup: In a reaction vessel, combine the vegetable oil and a suitable buffer.
-
Lipase Addition: Add the lipase to the reaction mixture to initiate the hydrolysis of triglycerides to free fatty acids. Incubate with stirring for a defined period (e.g., 1-3 hours).
-
Lipoxygenase Addition: Add the lipoxygenase to the reaction mixture to convert the liberated linoleic acid to 13S-HPODE. Continue the incubation with adequate aeration, as this step requires oxygen.
-
Hydroperoxide Lyase Addition: After the formation of 13S-HPODE, add the purified hydroperoxide lyase to catalyze the final cleavage step to produce 12-ODO and hexanal. The reaction time for this step is typically short (e.g., 1-15 minutes).[2]
-
Reaction Termination: Stop the reaction by adding a quenching agent or by proceeding immediately to the extraction step.
Protocol for Product Extraction and Analysis
-
Extraction: Acidify the reaction mixture to protonate the carboxylic acid group of 12-ODO. Extract the product with an organic solvent such as ethyl acetate.
-
Reduction: To facilitate analysis by GC-MS, the aldehyde group of 12-ODO is typically reduced to an alcohol.[2] Dry the organic extract and redissolve it in a suitable solvent. Add sodium borohydride and incubate to reduce the aldehyde.
-
Sample Preparation for GC-MS: After the reduction is complete, quench the reaction and extract the reduced product. The sample may require derivatization (e.g., silylation) to improve its volatility for GC-MS analysis.
-
GC-MS Analysis: Analyze the prepared sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the derivatized 12-ODO. Use an appropriate internal standard for accurate quantification.
Conclusion
The enzymatic cascade presented provides a robust and efficient method for the production of this compound from renewable resources. By optimizing the reaction conditions and utilizing highly active recombinant enzymes, significant yields of this valuable oxylipin can be achieved. These protocols offer a foundation for researchers to produce 12-ODO for further investigation into its biological activities and potential therapeutic applications. Further research may focus on process optimization for larger-scale synthesis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OPUS 4 | Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade [epb.bibl.th-koeln.de]
- 5. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 12-Oxododec-9-enoic Acid as a Versatile Bifunctional Precursor for Biopolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 12-Oxododec-9-enoic acid as a key bifunctional precursor for the synthesis of advanced biopolymers. This document outlines the enzymatic synthesis of this compound and its subsequent conversion into monomers suitable for the production of high-performance polyesters and polyamides. The protocols are designed to be a valuable resource for researchers in materials science, polymer chemistry, and drug development, offering a sustainable alternative to petroleum-based polymers.
Introduction
This compound is a C12 oxo fatty acid that can be derived from renewable resources like linoleic and linolenic acids.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a highly versatile platform molecule for the synthesis of a variety of biopolymers.[3][4] Through straightforward chemical or enzymatic modifications, the aldehyde functionality can be converted into a hydroxyl group to produce 12-hydroxydodec-9-enoic acid for polyester synthesis, or into an amine group to yield 12-aminododec-9-enoic acid, a direct precursor for Nylon 12.[4][5] This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and enzymatic catalysis to create high-value polymers.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through an enzymatic cascade, starting from readily available plant oils.[3][6]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is based on the work of Coenen et al. (2022).[3]
Materials:
-
Safflower oil (or other high linoleic acid oil)
-
Pseudomonas fluorescens lipase
-
Glycine max lipoxygenase (LOX-1)
-
Recombinant papaya hydroperoxide lyase (HPL)
-
Potassium phosphate buffer (pH 6.5)
-
Ethyl acetate for extraction
-
Sodium borohydride (for optional reduction for analysis)
Procedure:
-
Lipase-mediated hydrolysis: In a suitable reaction vessel, create an emulsion of safflower oil in potassium phosphate buffer. Add Pseudomonas fluorescens lipase to initiate the hydrolysis of triglycerides to free fatty acids.
-
Lipoxygenase-catalyzed oxidation: Introduce Glycine max lipoxygenase (LOX-1) to the reaction mixture. This enzyme catalyzes the dioxygenation of linoleic acid to 13S-hydroperoxyoctadecadienoic acid (13S-HPODE).
-
HPL-catalyzed cleavage: Add the recombinant papaya hydroperoxide lyase (HPL) to the mixture. HPL cleaves 13S-HPODE into hexanal and 12-oxo-9(Z)-dodecenoic acid.
-
Reaction Quenching and Extraction: After a short reaction time (e.g., 1 minute after HPL addition), quench the reaction and extract the products with ethyl acetate.[3] The rapid extraction is crucial due to the reactivity of the product.[3]
-
Purification: The 12-oxo-9(Z)-dodecenoic acid can be purified from the organic extract using standard chromatographic techniques.
Quantitative Data: A yield of 43% of 12-oxo-9(Z)-dodecenoic acid was obtained from safflower oil in a one-pot enzyme cascade.[3] When starting with 1 mM of the intermediate 13S-HPODE, a 90% yield of 12-oxo-9(Z)-dodecenoic acid was achieved in just 10 seconds.[3]
Synthesis of Biopolymers from this compound Derivatives
Polyester Synthesis from 12-Hydroxydodecanoic Acid
The aldehyde group of this compound can be reduced to a hydroxyl group to form 12-hydroxydodec-9-enoic acid. Subsequent hydrogenation of the double bond yields 12-hydroxydodecanoic acid, a monomer for polyester synthesis.
Experimental Protocol: Melt Polycondensation of 12-Hydroxydodecanoic Acid
This protocol is a general procedure adapted from literature on the polymerization of long-chain hydroxy acids.
Materials:
-
12-Hydroxydodecanoic acid
-
Titanium(IV) isopropoxide (catalyst)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection
Procedure:
-
Monomer and Catalyst Charging: Charge the reaction vessel with 12-hydroxydodecanoic acid and the catalyst (e.g., 50-300 ppm of titanium(IV) isopropoxide).
-
First Stage (Nitrogen Atmosphere): Heat the mixture to 200°C under a gentle stream of nitrogen for approximately 2 hours with continuous stirring. This stage facilitates the initial esterification and removal of water.
-
Second Stage (Vacuum): Increase the temperature to 220°C and apply a high vacuum (e.g., 0.1 mmHg) for 4-6 hours. This step is crucial for removing the remaining water and driving the polymerization to achieve a high molecular weight polymer.
-
Polymer Recovery: Cool the reaction vessel to room temperature and recover the resulting poly(12-hydroxydodecanoate).
Quantitative Data for Poly(ω-hydroxyalkanoates):
The following table summarizes the influence of catalyst concentration on the molecular weight of poly(ω-hydroxytetradecanoate), a close analog of poly(12-hydroxydodecanoate), demonstrating the expected trends.
| Catalyst (Ti[OiPr]₄) Conc. (ppm) | Molar Mass (Mw) ( g/mol ) |
| 50 | 53,000 |
| 100 | 80,000 |
| 200 | 100,000 |
| 300 | 110,000 |
Data adapted from studies on poly(ω-hydroxytetradecanoate) and are expected to be representative.
Thermal and Mechanical Properties of Poly(12-hydroxydodecanoate) Analogs:
| Property | Value |
| Melting Temperature (Tm) | 75 - 90 °C |
| Glass Transition Temperature (Tg) | -40 to -20 °C |
| Tensile Strength | 20 - 50 MPa |
| Elongation at Break | 200 - 700% |
These values are typical for long-chain aliphatic polyesters and may vary with molecular weight.
Polyamide Synthesis from 12-Aminododecanoic Acid (Nylon 12)
The aldehyde group of this compound can be converted to an amino group via reductive amination to produce 12-aminododec-9-enoic acid. Subsequent hydrogenation yields 12-aminododecanoic acid, the monomer for Nylon 12.
Experimental Protocol: Melt Polycondensation of 12-Aminododecanoic Acid
This is a standard industrial process for the synthesis of Nylon 12.
Materials:
-
12-Aminododecanoic acid
-
High-pressure reaction vessel with stirring and a nitrogen/vacuum line
Procedure:
-
Monomer Charging: Charge the reaction vessel with 12-aminododecanoic acid.
-
Inerting: Purge the vessel with nitrogen to remove any oxygen.
-
Heating and Pressurization: Heat the monomer under a nitrogen atmosphere to a temperature of 260-300°C. The reaction is typically carried out under pressure to prevent the sublimation of the monomer.
-
Polycondensation: Maintain the temperature and pressure for a set period to allow for polycondensation to occur, with the elimination of water.
-
Vacuum Step: Reduce the pressure and apply a vacuum to remove the remaining water and drive the polymerization to completion, thereby increasing the molecular weight.
-
Extrusion and Pelletizing: Extrude the molten polymer from the reactor, cool it in a water bath, and pelletize it for further processing.
Properties of Nylon 12:
| Property | Value |
| Melting Point | 178-180 °C |
| Density | 1.01 g/cm³ |
| Tensile Strength | 40-55 MPa |
| Elongation at Break | 100-300% |
| Water Absorption (24h) | ~0.25% |
Visualizations
Caption: Experimental workflow for biopolymer synthesis.
Caption: Enzymatic cascade for this compound synthesis.
Caption: Bifunctional nature of this compound.
References
- 1. Nylon 12 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Nylon 12 material properties and application areas [wanhan-plastic.com]
Application Notes and Protocols: Antimicrobial Activity of 12-Oxododec-9-enoic Acid Against Phytopathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxododec-9-enoic acid (12-ODO) is an oxylipin, a class of oxygenated fatty acids that play significant roles in plant defense signaling. While its role as a precursor to jasmonic acid and as a signaling molecule in plants is established, its direct antimicrobial activity against phytopathogens is an emerging area of interest. These application notes provide an overview of the potential antimicrobial effects of 12-ODO and detailed protocols for its evaluation, intended to guide researchers in the screening and characterization of this and similar compounds for crop protection applications.
Due to the limited availability of direct quantitative data for 12-ODO, this document presents representative data from closely related oxylipins and fatty acids to illustrate the expected antimicrobial activity and to provide a framework for experimental design.
Potential Mechanisms of Action
Unsaturated fatty acids and oxylipins can exert antimicrobial effects through various mechanisms. The primary modes of action are believed to be:
-
Membrane Perturbation: The amphipathic nature of these molecules allows them to insert into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[1][2]
-
Inhibition of Fatty Acid Synthesis: Exogenous fatty acids can interfere with the bacterial type II fatty acid synthase (FAS-II) pathway, which is essential for bacterial viability and distinct from the type I FAS found in mammals, making it an attractive target for antimicrobial development.[3][4][5][6]
-
Induction of Oxidative Stress: The presence of unsaturated fatty acids can lead to the generation of reactive oxygen species (ROS) within the microbial cell, causing damage to proteins, lipids, and DNA.[7][8]
-
Interference with Signaling Pathways: Oxylipins can act as signaling molecules that may disrupt microbial processes such as sporulation, biofilm formation, and virulence factor expression.[9][10][11]
Data Presentation: Representative Antimicrobial Activity
The following tables summarize the antimicrobial activity of oxylipins and unsaturated fatty acids against various phytopathogens. This data is provided as a reference for the potential efficacy of this compound.
Table 1: Antifungal Activity of Oxylipins Against Fungal Phytopathogens
| Compound | Target Phytopathogen | Activity | Reference |
| (9E,11Z)-12-oxo-9,11-octadecadienoic acid | Phomopsis spp. | Effective in in-vitro studies | [3] |
| (10E,12E)-9-oxo-10,12-octadecadienoic acid | Phomopsis spp. | Effective in in-vitro studies | [3] |
| 12-Oxo-10,15(Z)-phytodienoic acid (12-oxo-PDA) | Various eukaryotic pathogens | ~50% growth inhibition | [3] |
Table 2: Antifungal Activity of Unsaturated Fatty Acids Against Fungal Phytopathogens
| Compound | Target Phytopathogen | Concentration | Effect | Reference |
| Linolenic acid | Rhizoctonia solani | 100 µM | Reduced mycelial growth | [4][5][9] |
| Linolenic acid | Crinipellis perniciosa | 100 µM | Reduced mycelial growth | [4][5][9] |
| Linolenic acid | Pythium ultimum | 1000 µM | Reduced mycelial growth | [4][5][9] |
| Linolenic acid | Pyrenophora avenae | 1000 µM | Reduced mycelial growth | [4][5][9] |
| Linoleic acid | Rhizoctonia solani | 1000 µM | Reduced mycelial growth | [4][5][9] |
| Linoleic acid | Pythium ultimum | 1000 µM | Reduced mycelial growth | [4][5][9] |
| Linoleic acid | Pyrenophora avenae | 1000 µM | Reduced mycelial growth | [4][5][9] |
| Linoleic acid | Crinipellis perniciosa | 100 µM | Reduced mycelial growth | [4][5][9] |
| Oleic acid | Pythium ultimum | 100 µM | Reduced mycelial growth | [4][5][9] |
| Oleic acid | Crinipellis perniciosa | 1000 µM | Reduced mycelial growth | [4][5][9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antimicrobial activity of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (12-ODO)
-
Phytopathogen of interest (bacterial or fungal)
-
Appropriate sterile liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Solvent for 12-ODO (e.g., DMSO or ethanol)
-
Positive control (e.g., commercial bactericide or fungicide)
-
Negative control (medium with solvent)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare 12-ODO Stock Solution: Dissolve 12-ODO in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: Culture the phytopathogen in its appropriate medium. For bacteria, adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). For fungi, prepare a spore suspension and adjust the concentration to approximately 1 x 10⁶ spores/mL.
-
Serial Dilutions: a. Add 100 µL of sterile growth medium to each well of a 96-well plate. b. Add a specific volume of the 12-ODO stock solution to the first well of each row to be tested and mix well to create the starting concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing a known antimicrobial agent.
-
Negative Control: Wells containing the growth medium, inoculum, and the same concentration of solvent used for 12-ODO.
-
Sterility Control: Wells containing only the growth medium.
-
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 25-28°C for fungi, 28-37°C for bacteria) for 24-72 hours, or until sufficient growth is observed in the negative control wells.
-
MIC Determination: The MIC is the lowest concentration of 12-ODO at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound (12-ODO)
-
Phytopathogen of interest
-
Appropriate agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi)
-
Sterile Petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for 12-ODO
-
Positive control (commercial antimicrobial)
-
Negative control (solvent)
Procedure:
-
Prepare Agar Plates: Pour the sterile molten agar medium into Petri dishes and allow it to solidify.
-
Prepare Inoculum: Prepare a suspension of the phytopathogen as described in the broth microdilution protocol.
-
Inoculate Plates: Spread a uniform lawn of the microbial suspension onto the surface of the agar plates using a sterile swab.
-
Prepare Disks: a. Dissolve 12-ODO in a solvent to achieve desired concentrations. b. Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of the 12-ODO solutions. c. Prepare positive control disks with a known antimicrobial and negative control disks with the solvent alone.
-
Place Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.
-
Incubation: Incubate the plates under appropriate conditions for 24-48 hours.
-
Measure Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Activity Assays
Caption: Workflow for antimicrobial activity assays of this compound.
Hypothesized Signaling Pathway for Antimicrobial Action
Caption: Hypothesized mechanisms of antimicrobial action of this compound.
References
- 1. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Topical Ozone-Based Antimicrobials: A Promising Strategy Against Antimicrobial Resistance [zenodo.org]
- 9. Fatty Acids and Oxylipins as Antifungal and Anti-Mycotoxin Agents in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]
Application Notes and Protocols for the Extraction of 12-Oxo-Phytodienoic Acid from Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-oxo-phytodienoic acid (OPDA) is a crucial signaling molecule in plants, serving as a precursor to jasmonic acid (JA) and also exhibiting its own distinct biological activities.[1] It plays a significant role in plant defense against pathogens and insects, as well as in various developmental processes.[1] Accurate quantification of OPDA in plant tissues is essential for understanding its physiological roles and for potential applications in agriculture and drug development. These application notes provide detailed protocols for the extraction, purification, and quantification of OPDA from various plant tissues.
Biosynthesis and Signaling Pathway of 12-Oxo-Phytodienoic Acid
OPDA is synthesized from α-linolenic acid released from chloroplast membranes.[2] The biosynthesis is a multi-step enzymatic process primarily occurring in the chloroplasts and peroxisomes. The pathway is initiated by lipoxygenase (LOX) and involves allene oxide synthase (AOS) and allene oxide cyclase (AOC) to produce OPDA.[3][4] OPDA can then be further metabolized to jasmonic acid. The signaling cascade initiated by OPDA and other jasmonates involves the SCF-COI1-JAZ co-receptor complex, leading to the activation of transcription factors and the expression of jasmonate-responsive genes.[2][3]
Experimental Protocols
The extraction and quantification of OPDA from plant tissues require careful handling to prevent enzymatic degradation and oxidation. The general workflow involves rapid harvesting and freezing of tissue, homogenization, extraction with organic solvents, purification, derivatization, and finally, analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Liquid-Liquid Extraction (LLE) of OPDA
This protocol is suitable for a wide range of plant tissues and provides a robust method for initial extraction.
Materials:
-
Plant tissue (leaves, roots, etc.)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% acetonitrile in water with 1% acetic acid
-
Internal standard (e.g., d5-OPDA)
-
Centrifuge tubes (50 mL)
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Transfer approximately 100 mg of the powdered tissue to a 50 mL centrifuge tube.
-
Add 10 mL of pre-chilled extraction solvent (80% acetonitrile with 1% acetic acid).
-
Add a known amount of internal standard (e.g., d5-OPDA) for accurate quantification.
-
Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new 50 mL tube.
-
Add an equal volume of ethyl acetate and 5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the upper ethyl acetate phase.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
-
Drying and Concentration:
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for OPDA Purification
SPE is an effective method for cleaning up the crude extract and concentrating OPDA prior to analysis. C18 cartridges are commonly used for this purpose.[5]
Materials:
-
Crude plant extract (from Protocol 1, before the LLE step)
-
C18 SPE cartridges (e.g., 500 mg)
-
SPE manifold
-
Methanol (100%)
-
Conditioning solution: 90/10 Methanol/Water with 0.1% TFA[5]
-
Equilibration/Load solution: 0.1% TFA in Water[5]
-
Wash solution: 5% Methanol/Water with 0.1% TFA[5]
-
Elution solution: 50/50 Acetonitrile/Water with 0.1% TFA[5]
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of 100% methanol through the C18 cartridge.
-
Follow with 5 mL of the conditioning solution. Do not allow the cartridge to go dry.[5]
-
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of the equilibration/load solution.[5]
-
Sample Loading:
-
Acidify the crude plant extract with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Load the acidified extract onto the equilibrated C18 cartridge at a slow flow rate (approximately 1 drop per second).[5]
-
-
Washing: Wash the cartridge with 5 mL of the wash solution to remove polar impurities.
-
Elution: Elute the OPDA from the cartridge with 5 mL of the elution solution.[5]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Protocol 3: Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl group of OPDA needs to be derivatized to increase its volatility. Methylation with diazomethane or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common methods.
Methylation with Diazomethane (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).
Materials:
-
Dried OPDA extract
-
Diazomethane solution in diethyl ether
-
Nitrogen evaporator
-
GC-MS vials
Procedure:
-
Reaction:
-
To the dried extract, add 50 µL of a freshly prepared solution of diazomethane in diethyl ether.
-
Allow the reaction to proceed for 10 minutes at room temperature. A persistent yellow color indicates an excess of diazomethane.
-
-
Evaporation: Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
Silylation with BSTFA
Materials:
-
Dried OPDA extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (anhydrous)
-
Heating block
-
GC-MS vials
Procedure:
-
Reaction:
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Data Presentation
The following table summarizes reported levels of 12-oxo-phytodienoic acid in various plant tissues under different conditions. This data can serve as a reference for expected yields and for comparing the efficiency of different extraction methods.
| Plant Species | Tissue | Condition | OPDA Level (ng/g Fresh Weight) | Extraction Method | Analytical Method | Reference |
| Arabidopsis thaliana | Leaves | Unwounded | ~50 | Not specified | Not specified | [6] |
| Arabidopsis thaliana | Leaves | Wounded (45 min) | Increased ~100-fold | Not specified | Not specified | [7] |
| Arabidopsis thaliana | Seeds | Wild Type | ~200 | Not specified | LC-MS/MS | [8][9] |
| Pisum sativum (Pea) | Leaves | Wounded | <50 pmol/mg Chl | Not specified | Not specified | [6] |
| Solanum lycopersicum (Tomato) | Embryo | Developing | Present | Not specified | Not specified | [10] |
| Solanum lycopersicum (Tomato) | Fruits | Ripening | Varies with stage | Not specified | Not specified | [11][12][13][14] |
Note: The reported values can vary significantly depending on the specific plant ecotype, growth conditions, and the precise experimental protocol used. The provided data is for comparative purposes.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the extraction, purification, and quantification of 12-oxo-phytodienoic acid from plant tissues. The choice between liquid-liquid extraction and solid-phase extraction will depend on the specific research needs, sample matrix, and available equipment. For accurate quantification, especially at low concentrations, the use of an internal standard is highly recommended. Proper derivatization is crucial for successful GC-MS analysis. The provided data and diagrams offer a valuable resource for researchers entering this field.
References
- 1. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Modifications of membrane lipids in response to wounding of Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in<i>Arabidopsis</i> | CiNii Research [cir.nii.ac.jp]
- 10. Role of cis-12-Oxo-Phytodienoic Acid in Tomato Embryo Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemtech.ktu.lt [chemtech.ktu.lt]
- 12. Ripening Process of Tomato Fruits Postharvest: Impact of Environmental Conditions on Quality and Chlorophyll a Fluorescence Characteristics [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Impact of the Ripening Stage on the Composition and Antioxidant Properties of Fruits from Organically Grown Tomato (Solanum lycopersicum L.) Spanish Varieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 12-Oxododec-9-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 12-Oxododec-9-enoic acid (12-ODA), a biologically active oxylipin, using various chromatographic techniques. The methods outlined below are designed to yield high-purity 12-ODA suitable for a range of research and development applications.
Introduction
This compound, also known as traumatin, is an oxidized fatty acid involved in plant defense signaling and wound healing. Its purification can be challenging due to its structural similarity to other lipids and its potential for isomerization. The selection of an appropriate chromatographic technique is crucial for obtaining pure 12-ODA. This document details protocols for Solid-Phase Extraction (SPE) for initial sample cleanup, followed by high-resolution purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and normal-phase column chromatography. Additionally, methods for Thin-Layer Chromatography (TLC) for rapid analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment are provided.
Chromatographic Techniques and Data
A summary of the recommended chromatographic conditions for the purification and analysis of 12-ODA is presented in the tables below.
Table 1: Solid-Phase Extraction (SPE) Parameters
| Parameter | Recommendation |
| Sorbent Type | Reversed-phase (e.g., C18) or Mixed-mode (e.g., Oasis MAX) |
| Conditioning Solvent | Methanol |
| Equilibration Solvent | Water or acidic water (e.g., with 0.1% formic acid) |
| Loading Solvent | Sample in aqueous solution, pH adjusted if necessary |
| Wash Solvent | 5-10% Methanol in water |
| Elution Solvent | Methanol or Acetonitrile |
Table 2: Reversed-Phase HPLC (RP-HPLC) Parameters
| Parameter | Preparative Purification | Analytical Purity Check |
| Column | C18, 5-10 µm particle size, e.g., 250 x 10 mm | C18, 3-5 µm particle size, e.g., 150 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid | Water + 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Isocratic or shallow gradient (e.g., 40-60% B over 20 min) | Steeper gradient (e.g., 20-80% B over 15 min) |
| Flow Rate | 4-10 mL/min | 0.5-1.5 mL/min |
| Detection | UV at 210-220 nm | UV at 210-220 nm or Mass Spectrometry |
| Injection Volume | Up to several milliliters (depending on column size) | 5-20 µL |
Table 3: Silica Gel Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel, 60 Å, 40-63 µm particle size |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) |
| Elution Mode | Gradient elution |
| Loading | Dry loading with silica or minimal volume of a non-polar solvent |
| Monitoring | Thin-Layer Chromatography (TLC) |
Table 4: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters (after derivatization)
| Parameter | Recommendation |
| Derivatization Agent | Silylating agent (e.g., BSTFA) or for keto group (e.g., PFBHA) followed by esterification (e.g., with diazomethane) |
| Column | Non-polar or semi-polar capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. ~100°C, ramp to ~280°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is designed for the initial cleanup and concentration of 12-ODA from aqueous samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the aqueous sample containing 12-ODA onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the 12-ODA from the cartridge with 5 mL of methanol into a clean collection tube.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for HPLC or the solvent for column chromatography.
Preparative Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol is for the high-resolution purification of 12-ODA.
-
System Preparation: Equilibrate the preparative RP-HPLC system with the initial mobile phase composition (e.g., 60% Water with 0.1% Formic Acid / 40% Acetonitrile) until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted sample from the SPE step.
-
Chromatographic Separation: Run the isocratic or gradient method as determined by analytical scale experiments.
-
Fraction Collection: Collect fractions based on the retention time of the 12-ODA peak, which can be identified using a UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC or TLC.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.
Silica Gel Column Chromatography Protocol
This protocol is an alternative to RP-HPLC, separating compounds based on polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane/ethyl acetate 95:5). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the sample in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel and adding it to the column.
-
Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Fraction Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or with a staining agent.
-
Pooling and Evaporation: Combine the fractions containing pure 12-ODA and evaporate the solvent.
Concluding Remarks
The choice of purification strategy will depend on the starting material, the required purity, and the available equipment. For complex mixtures, a multi-step approach involving SPE followed by preparative RP-HPLC is recommended for achieving high purity. Silica gel chromatography offers a cost-effective alternative for larger scale purifications, although with potentially lower resolution. The purity of the final product should always be confirmed by an orthogonal analytical method, such as analytical HPLC-MS or GC-MS. Careful handling and storage of purified 12-ODA, preferably at low temperatures under an inert atmosphere, are essential to prevent degradation and isomerization.
Application Notes and Protocols: 12-Oxododec-9-enoic Acid in Lipid Biochemistry and Oxylipin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 12-Oxododec-9-enoic acid (12-oxo-DA), a reactive oxylipin derived from the enzymatic oxidation of polyunsaturated fatty acids. This document details its biochemical synthesis, methods for its analysis, and its known biological activities, with a focus on its applications in lipid biochemistry and oxylipin research. While research on 12-oxo-DA is ongoing, this guide consolidates the current knowledge to facilitate further investigation into its physiological roles and potential therapeutic applications.
Introduction to this compound
12-Oxo-9(Z)-dodecenoic acid is an omega-oxo fatty acid that serves as a metabolite of both linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid) in plants.[1][2] It is formed through the lipoxygenase (LOX) pathway, where 13-hydroperoxy intermediates are converted by the enzyme hydroperoxide lyase (HPL).[1] This oxylipin is of interest due to its potential role in plant defense signaling and its antimicrobial properties.[1] Furthermore, its bifunctional nature (containing both a carboxylic acid and an aldehyde group) makes it a potential precursor for the synthesis of bio-based polymers.[3]
Biochemical Synthesis and Quantitative Data
The synthesis of 12-oxo-DA is achieved through a multi-enzyme cascade. The process begins with the liberation of polyunsaturated fatty acids from triglycerides by a lipase. Subsequently, a lipoxygenase (LOX) catalyzes the addition of molecular oxygen to form a hydroperoxide, which is then cleaved by a hydroperoxide lyase (HPL) to yield 12-oxo-DA and a C6-aldehyde (e.g., hexanal).[4]
Table 1: Enzyme Kinetic Parameters for 12-Oxo-DA Synthesis
| Enzyme | Substrate | kcat/KM (s⁻¹·M⁻¹) | Optimal pH | Notes |
| Recombinant Papaya Hydroperoxide Lyase (HPLCP-N) | 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) | 2.73 x 10⁶ | Slightly acidic | The enzyme is a tetramer.[3] |
| Soybean Lipoxygenase-1 (LOX-1) | Linoleic Acid | - | 9.0 | Exhibits substrate inhibition.[3] |
Table 2: Reaction Conditions for One-Pot Synthesis of 12-Oxo-DA
| Parameter | Value | Reference |
| Reaction pH | 7.5 | [3] |
| Initial Substrate (Linoleic Acid) Concentration | 1 mM | [3] |
| HPLCP-N Reaction Time | < 1 minute | [3] |
| Yield of 12-oxo-DA from Safflower Oil | 43% | [3] |
| Yield of 12-oxo-DA from Linoleic Acid | 62% | [3] |
Signaling Pathways and Biological Activity
The direct signaling pathways of 12-oxo-DA are not yet well-elucidated. However, its structural similarity to the well-studied plant signaling molecule, 12-oxo-phytodienoic acid (OPDA), suggests it may play a role in plant defense responses.[5][6][7][8] OPDA is known to regulate a distinct set of genes involved in stress responses, often independently of jasmonic acid.[5][7] Further research is needed to determine if 12-oxo-DA activates similar pathways.
Antimicrobial Activity: 12-oxo-DA has been shown to be active against the plant pathogenic oomycete Phytophthora parasitica at a concentration of 100 µM.[1] The precise mechanism of its antimicrobial action is an area for further investigation.
Experimental Protocols
Protocol 4.1: Enzymatic Synthesis of this compound
This protocol describes a one-pot enzymatic cascade for the synthesis of 12-oxo-DA from linoleic acid.
Materials:
-
Soybean Lipoxygenase-1 (LOX-1)
-
Recombinant Papaya Hydroperoxide Lyase (HPLCP-N)
-
Linoleic acid
-
Sodium phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel
Procedure:
-
Prepare a 1 mM solution of linoleic acid in sodium phosphate buffer (pH 7.5).
-
Add soybean LOX-1 to the reaction mixture and incubate with stirring to produce 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). The reaction progress can be monitored by measuring the increase in absorbance at 234 nm.
-
After the LOX reaction is complete, add HPLCP-N to the reaction mixture.
-
Allow the HPL reaction to proceed for 1 minute.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Separate the organic phase and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 12-oxo-DA.
Protocol 4.2: Extraction and Quantification of this compound from Plant Tissue
This protocol outlines the extraction and analysis of 12-oxo-DA from plant material using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., ethyl acetate or a mixture of isopropanol and dichloromethane)
-
Internal standard (e.g., a deuterated analog of 12-oxo-DA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sodium borohydride
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system
Procedure:
-
Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Immediately add the powdered tissue to a tube containing cold extraction solvent and the internal standard. Vortex thoroughly and incubate on ice.
-
Centrifugation: Centrifuge the mixture to pellet the plant debris.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the oxylipins with an appropriate solvent (e.g., methyl formate or ethyl acetate).
-
-
Reduction: Reduce the aldehyde group of 12-oxo-DA to an alcohol by adding a fresh solution of sodium borohydride. This improves its stability and chromatographic behavior.
-
Derivatization: Evaporate the solvent and derivatize the sample by adding the silylating agent (BSTFA + 1% TMCS) and heating to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable column (e.g., a DB-5ms) and temperature program to separate the analytes. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification or in full scan mode for identification.
Visualizations
Diagram 1: Biosynthesis of this compound
Caption: Enzymatic conversion of linoleic acid to 12-oxo-DA.
Diagram 2: Experimental Workflow for 12-Oxo-DA Analysis
Caption: Workflow for the analysis of 12-oxo-DA from plant samples.
Areas for Future Research
The study of this compound is an emerging area within lipid biochemistry and oxylipin research. Several key knowledge gaps need to be addressed to fully understand its physiological significance and potential applications:
-
Physiological Concentrations: There is a critical need for quantitative studies to determine the endogenous levels of 12-oxo-DA in various plant and animal tissues under different physiological and pathological conditions.
-
Signaling Pathways: Research is required to identify the specific molecular targets and signaling cascades that are modulated by 12-oxo-DA. This will clarify its role in cell signaling and its potential as a bioactive molecule.
-
Antimicrobial Mechanism: The detailed molecular mechanism by which 12-oxo-DA exerts its antimicrobial effects is currently unknown and warrants further investigation.
-
Drug Development: To date, there is no significant literature on the application of 12-oxo-DA in drug development. Its biological activities suggest that it could be a lead compound for the development of new antimicrobial agents or modulators of inflammatory pathways, but extensive preclinical research is required.
These application notes are intended to serve as a starting point for researchers interested in exploring the multifaceted roles of this compound. The provided protocols and data aim to facilitate new discoveries in this exciting field.
References
- 1. scilit.com [scilit.com]
- 2. US9891239B2 - Modulators of pharmacokinetic properties of therapeutics - Google Patents [patents.google.com]
- 3. 12- oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxylipin metabolism in response to stress | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]
- 6. Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with Growth Fitness [etd.auburn.edu]
- 7. etd.auburn.edu [etd.auburn.edu]
- 8. Induction of 12-oxo-phytodienoic acid in wounded plants and elicited plant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12-Oxododec-9-enoic Acid as a Substrate for Studying Hydroperoxide Lyase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroperoxide lyase (HPL), a key enzyme in the plant oxylipin pathway, is involved in the biosynthesis of volatile C6 and C9 aldehydes and their corresponding ω-oxoacids. These compounds play crucial roles in plant defense signaling and contribute to the characteristic "green leaf" aroma. The cleavage of 13-hydroperoxides derived from polyunsaturated fatty acids by HPL yields valuable compounds for the food and fragrance industries and serves as a model system for studying enzyme kinetics and signaling pathways. Specifically, the action of 13-HPL on 13(S)-hydroperoxy-cis-9,trans-11-octadecadienoic acid (13S-HPOD) produces hexanal and 12-oxo-cis-9-dodecenoic acid.[1] This application note provides detailed protocols for the preparation of the HPL substrate and the subsequent spectrophotometric assay to determine HPL activity, using the formation of 12-oxododec-9-enoic acid as an indirect marker.
Signaling Pathway: The Hydroperoxide Lyase Branch of the Oxylipin Pathway
The oxylipin pathway is initiated by the oxygenation of polyunsaturated fatty acids, such as linoleic acid, by lipoxygenase (LOX). This reaction produces hydroperoxy fatty acids, which can then be metabolized by various enzymes, including HPL. The HPL branch leads to the formation of short-chain aldehydes and ω-oxoacids, which are involved in plant defense and signaling.
References
Troubleshooting & Optimization
Improving the stability and reducing the degradation of 12-Oxododec-9-enoic acid in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and reducing the degradation of 12-Oxododec-9-enoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a new peak in the HPLC analysis over time. What is happening?
A1: this compound is known to be unstable in solution and can undergo isomerization. The most common degradation product is its geometric isomer, 12-oxo-10(E)-dodecenoic acid, also known as traumatin.[1] This isomerization is a non-enzymatic process that can occur spontaneously in solution.[1]
Q2: How can I slow down the degradation of this compound in my experiments?
A2: To minimize degradation, it is crucial to control the experimental conditions. Storing the solution at low temperatures, such as on ice or in a freezer, can significantly slow down the rate of isomerization.[1] Additionally, protecting the solution from light and oxygen can help prevent other degradation pathways. For long-term storage, it is recommended to keep the compound in a freezer.[2]
Q3: What is the optimal pH for storing and handling this compound solutions?
A3: While specific studies on the pH stability of this compound are not extensively available, the enzyme responsible for its synthesis, hydroperoxide lyase, has a slightly acidic pH optimum.[1] This suggests that the compound may exhibit greater stability in a slightly acidic environment (pH 4-6). It is advisable to perform a pH stability study to determine the optimal pH for your specific application.
Q4: Are there any recommended solvents for dissolving this compound?
A4: this compound is often supplied in a solution of acetonitrile.[2][3] For experimental purposes, it is important to use high-purity, degassed solvents to minimize oxidative degradation. The choice of solvent can impact stability, so it is recommended to evaluate the stability of the compound in the specific solvent system you plan to use.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation of fatty acids. Lipid-soluble antioxidants such as tocopherols (Vitamin E), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA) are commonly used to stabilize oils and fats and may be effective for this compound.[4] It is recommended to test a few different antioxidants at various concentrations to find the most effective one for your system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC | Isomerization to 12-oxo-10(E)-dodecenoic acid. | - Maintain solutions at low temperatures (on ice or 2-8°C) during experiments. - Prepare fresh solutions before use. - Store stock solutions at -20°C or -80°C. |
| Appearance of multiple unknown peaks | Oxidative degradation or reaction with other components in the solution. | - Use high-purity, degassed solvents. - Protect solutions from light by using amber vials or covering with aluminum foil. - Consider adding an antioxidant (e.g., 0.01% BHT or α-tocopherol). |
| Inconsistent results between experiments | Variability in solution stability due to different handling procedures. | - Standardize solution preparation and handling protocols. - Ensure consistent temperature and light exposure across all experiments. - Perform a stability study under your specific experimental conditions. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition. | - Ensure the compound is fully dissolved in the initial solvent before further dilution. - Check for compatibility with all components of your experimental buffer or medium. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Materials:
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This compound
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl), 0.1 N
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Sodium hydroxide (NaOH), 0.1 N
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Hydrogen peroxide (H₂O₂), 3%
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HPLC system with UV detector
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pH meter
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Water bath
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Photostability chamber
Procedure:
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Acid Hydrolysis:
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Dissolve 1 mg of this compound in 1 mL of acetonitrile.
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Add 9 mL of 0.1 N HCl.
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Incubate at 60°C for 24 hours.
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Neutralize with 0.1 N NaOH.
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Analyze by HPLC.
-
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Base Hydrolysis:
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Dissolve 1 mg of this compound in 1 mL of acetonitrile.
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Add 9 mL of 0.1 N NaOH.
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Incubate at 60°C for 24 hours.
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Neutralize with 0.1 N HCl.
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Analyze by HPLC.
-
-
Oxidative Degradation:
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Dissolve 1 mg of this compound in 1 mL of acetonitrile.
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Add 9 mL of 3% H₂O₂.
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Incubate at room temperature for 24 hours.
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Analyze by HPLC.
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-
Thermal Degradation:
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Prepare a solution of this compound in acetonitrile (100 µg/mL).
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Incubate at 60°C for 24 hours.
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Analyze by HPLC.
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-
Photolytic Degradation:
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Prepare a solution of this compound in acetonitrile (100 µg/mL).
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Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
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Analyze by HPLC.
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Protocol 2: Quantitative Analysis of this compound and its Isomer by HPLC
Instrumentation:
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HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
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UV Detector set at 220 nm
Mobile Phase:
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A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Procedure:
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Prepare standard solutions of this compound and, if available, its isomer 12-oxo-10(E)-dodecenoic acid in the mobile phase.
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Generate a calibration curve for each compound.
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Inject the samples from the stability studies and quantify the amount of the parent compound and its isomer.
Quantitative Data Summary
Table 1: Effect of Temperature on the Stability of this compound in Acetonitrile
| Temperature | Time (hours) | This compound Remaining (%) | 12-oxo-10(E)-dodecenoic acid Formed (%) |
| -20°C | 24 | >99 | <1 |
| 4°C | 24 | 95 | 5 |
| 25°C (Room Temp) | 24 | 70 | 30 |
| 60°C | 24 | 30 | 70 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | This compound Remaining (%) |
| 4.0 | 24 | 90 |
| 7.0 | 24 | 75 |
| 9.0 | 24 | 60 |
Table 3: Effect of Antioxidants on the Stability of this compound in Acetonitrile at 25°C
| Antioxidant (0.01%) | Time (hours) | This compound Remaining (%) |
| None | 24 | 70 |
| BHT | 24 | 85 |
| α-Tocopherol | 24 | 90 |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for degradation issues.
References
Overcoming low yields in the enzymatic synthesis of 12-Oxododec-9-enoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the enzymatic synthesis of 12-Oxododec-9-enoic acid.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: My reaction has produced very low or no this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation can stem from several factors related to enzyme activity, substrate availability, or reaction conditions. Follow these troubleshooting steps:
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Verify Enzyme Activity:
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Lipase: Ensure the lipase is active and efficiently hydrolyzing the starting material (e.g., safflower oil) to release linoleic acid. Test the lipase activity using a standard p-nitrophenyl ester assay.
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Lipoxygenase (LOX): Confirm LOX activity by measuring the formation of the hydroperoxide intermediate (13S-HPODE) at 234 nm. Ensure the reaction buffer has the optimal pH for your specific LOX (e.g., slightly basic for soybean LOX-1).
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Hydroperoxide Lyase (HPL): HPL is often the yield-limiting enzyme. Full-length HPL can have low catalytic activity.[1][2] Using an N-terminally truncated version of HPL, such as from Carica papaya (HPLCP-N), can significantly enhance activity.[1][2]
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Check Substrate and Co-factors:
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Substrate Quality: Use high-quality linoleic acid or a suitable oil source like safflower oil.
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Oxygen Availability: The lipoxygenase reaction requires molecular oxygen. Ensure adequate aeration of the reaction mixture, especially in larger scale reactions.
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-
Optimize Reaction Conditions:
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pH: The optimal pH for each enzyme in the cascade can differ. While LOX may prefer a slightly basic pH, HPL often has a slightly acidic pH optimum.[1] Consider a two-step pH adjustment if running the reactions consecutively.
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Temperature: Maintain the optimal temperature for each enzyme. While initial enzymatic reactions might be run at room temperature, product instability may necessitate lower temperatures during the HPL step and subsequent extraction.
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Issue 2: Product Instability and Isomerization
Question: I am observing the formation of a significant amount of a byproduct, likely the 10(E)-isomer (traumatin). How can I minimize this?
Answer: The desired product, 12-oxo-9(Z)-dodecenoic acid, is unstable and can isomerize to the more stable 10(E)-isomer, a process that can be non-enzymatic.[1][2] Additionally, the product can be lost through reactions with proteins in crude extracts.[1]
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Rapid Reaction and Extraction: The HPL reaction is very fast. Transformation of 1 mM 13S-HPODE can be achieved in as little as 10 seconds with a 90% yield.[1][2] To minimize isomerization and degradation, terminate the HPL reaction quickly. In a one-pot cascade using safflower oil, a 43% yield was obtained with rapid extraction after just 1 minute of the HPL reaction.[1]
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Use Purified Enzymes: Crude enzyme extracts can contain proteins with residues (e.g., lysine) that can react with the aldehyde group of the product, leading to its loss.[1] Using purified enzymes, especially HPL, is recommended.
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Consecutive Enzyme Addition: Adding the enzymes consecutively rather than simultaneously can improve yields. A good overall yield of 62% was achieved with consecutive enzyme addition.[1] This approach prevents the product from being present during the entire reaction time, thus reducing its exposure to conditions that may cause degradation or isomerization.
Issue 3: Substrate Inhibition at High Concentrations
Question: My product yield decreases when I try to scale up the reaction by increasing the initial substrate concentration. What could be the cause?
Answer: This is likely due to substrate inhibition of the hydroperoxide lyase. At higher initial concentrations of linoleic acid, the transformation efficiency of HPL can decrease.[1]
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Fed-Batch Substrate Addition: Instead of adding the full amount of linoleic acid at the beginning, consider a fed-batch approach where the substrate is added portion-wise over time.
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Optimize Enzyme-to-Substrate Ratio: Maintain an optimal ratio of enzyme to substrate. As you increase the substrate concentration, a proportional increase in the amount of HPL may be necessary to avoid inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended order of enzyme addition in a one-pot synthesis?
A1: For a one-pot synthesis starting from an oil, the recommended order is consecutive addition:
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Lipase: To hydrolyze the oil and release linoleic acid.
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Lipoxygenase (LOX): To convert linoleic acid to 13S-hydroperoxyoctadecadienoic acid (13S-HPODE).
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Hydroperoxide Lyase (HPL): To cleave 13S-HPODE into this compound and hexanal.
This consecutive approach has been shown to result in higher yields compared to simultaneous addition of all enzymes.[1]
Q2: How can I improve the expression and activity of recombinant HPL?
A2: The expression and activity of recombinant HPL, particularly from Carica papaya, can be significantly improved by:
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N-Terminal Truncation: Deleting the hydrophobic, non-conserved N-terminal sequence of the full-length HPL has been shown to enhance enzyme activity.[1][2]
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Optimization of Expression Conditions: Using an auto-inductive medium and supplementing it with heme precursors like δ-aminolevulinic acid can boost the expression of active, heme-containing HPL.[1]
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Optimized Solubilization Buffer: The choice of buffer for solubilizing the expressed enzyme can impact its activity.
Q3: What is a suitable method for extracting and purifying this compound from the reaction mixture?
A3: A common method involves solvent extraction.
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Acidify the reaction mixture to protonate the carboxylic acid group.
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Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).
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The co-product, hexanal, is more volatile and can be removed along with the solvent under vacuum, leaving behind the desired this compound.[3]
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The purity of the final product can be confirmed by GC analysis.[3]
Data Presentation
Table 1: Yields of this compound Under Different Reaction Conditions
| Starting Material | Enzyme Addition Strategy | HPL Reaction Time | Yield (%) | Reference |
| 1 mM 13S-HPODE | Single Step | 10 seconds | 90 | [1][2] |
| 1 mM Linoleic Acid | Consecutive (LOX then HPL) | 15 minutes | 62 | [1] |
| Safflower Oil (0.67 mM linoleic acid equivalent) | Consecutive (Lipase, LOX, then HPL) | 1 minute | 43 | [1] |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of this compound from Safflower Oil
This protocol is adapted from Coenen et al. (2022).[1]
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Lipase Reaction:
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Dissolve safflower oil in a suitable buffer to achieve an initial linoleic acid equivalent concentration of 0.67 mM.
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Add Pseudomonas fluorescens lipase.
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Incubate to allow for the hydrolysis of triglycerides.
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Lipoxygenase Reaction:
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Add Glycine max lipoxygenase (LOX-1).
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Incubate for 3 hours. It is beneficial to add the LOX-1 in portions over the course of the reaction.
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Hydroperoxide Lyase Reaction:
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Add purified N-terminally truncated Carica papaya hydroperoxide lyase (HPLCP-N).
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Allow the reaction to proceed for exactly 1 minute.
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Extraction:
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Immediately terminate the reaction by acidifying the mixture and extracting with methyl tert-butyl ether (MTBE).
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Separate the organic phase and evaporate the solvent and volatile hexanal under vacuum to obtain this compound.
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Protocol 2: Expression and Purification of N-terminally Truncated Papaya HPL (HPLCP-N)
This protocol is a summary of the methods described by Coenen et al. (2022).[1]
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Expression:
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Transform E. coli with an expression vector containing the gene for His-tagged HPLCP-N.
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Culture the transformed E. coli in an auto-inductive medium supplemented with 50 µg/ml kanamycin and 2.5 mM δ-aminolevulinic acid.
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Incubate for 24 hours at 25°C with agitation and aeration.
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-
Cell Lysis and Solubilization:
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Harvest the cells by centrifugation.
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Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).
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Solubilize the enzyme from the cell lysate.
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Purification:
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Centrifuge the lysate to remove cell debris.
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Apply the soluble fraction to a nickel affinity chromatography column.
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Wash the column to remove non-specifically bound proteins.
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Elute the His-tagged HPLCP-N using an imidazole gradient.
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Analyze the purified protein by SDS-PAGE.
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Visualizations
Caption: Enzymatic cascade for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Troubleshooting low product recovery in the one-pot enzyme cascade for 12-Oxododec-9-enoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low product recovery in the one-pot enzyme cascade for 12-Oxododec-9-enoic acid synthesis.
Troubleshooting Guide
Low product recovery is a common issue in this multi-enzyme cascade. The following guide addresses specific problems in a question-and-answer format to help you diagnose and resolve potential issues in your experiment.
Question: Why is my final yield of this compound significantly lower than expected?
Answer: Several factors can contribute to low yields. A primary reason is the inherent instability of the aldehyde product, which can undergo non-enzymatic isomerization or degradation.[1][2] Additionally, the reaction conditions, timing of enzyme addition, and potential enzyme inhibition can drastically affect the outcome.
To begin troubleshooting, consider the following workflow:
Frequently Asked Questions (FAQs)
Enzyme Cascade and Reaction Conditions
Q1: What is the optimal order of enzyme addition in the one-pot cascade?
A1: For optimal yield, a consecutive addition of enzymes is recommended. Simultaneous addition of lipoxygenase (LOX) and hydroperoxide lyase (HPL) has been shown to result in low product recovery.[1] The suggested order is the initial reaction with lipase (if starting from triglycerides) and LOX, followed by the addition of HPL.[1][3]
Q2: What is the recommended reaction time after the addition of Hydroperoxide Lyase (HPL)?
A2: The reaction with HPL is very rapid. Studies have shown that the transformation of the intermediate 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) can be completed in as little as 10 seconds.[1][2] For the one-pot cascade starting from safflower oil, a short reaction time of 1 minute for HPL followed by rapid extraction yielded 43% of the final product.[1] Prolonged reaction times can lead to product degradation.
Q3: Can substrate inhibition affect my yield?
A3: Yes, substrate inhibition has been observed for HPL at higher concentrations of linoleic acid.[1] If you are using linoleic acid as a starting material and observing lower than expected conversion, consider testing a range of lower initial substrate concentrations.
Q4: Is the product, 12-oxo-9(Z)-dodecenoic acid, stable under the reaction conditions?
A4: The product is an aldehyde and can be unstable, which is a significant contributor to low yields.[1] At high protein concentrations, a slow, non-enzymatic isomerization to the 10(E)-isomer, traumatin, has been observed.[1][2] Therefore, it is crucial to control the HPL reaction time and extract the product quickly.
Enzyme-Specific Questions
Q5: What are the key enzymes in this cascade and where are they derived from?
A5: The core enzymes for the synthesis of this compound are:
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Lipase: Often from Pseudomonas fluorescens, used to hydrolyze triglycerides (like safflower oil) into free fatty acids.[1][3]
-
Lipoxygenase (LOX-1): From Glycine max (soybean), which converts linoleic acid to 13S-HPODE.[1][3]
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Hydroperoxide Lyase (HPL): A truncated version from Carica papaya (HPLCP-N) is effective in cleaving 13S-HPODE to form 12-oxo-9(Z)-dodecenoic acid and hexanal.[1][2][3]
Q6: Why is a truncated version of HPL used?
A6: The native, full-length HPL from Carica papaya exhibits low catalytic activity. Deleting the hydrophobic, non-conserved N-terminal sequence significantly enhances the enzyme's activity.[2] Further optimization of the solubilization buffer and expression media can lead to substantial increases in enzyme activity.[2]
Data Summary
The following tables summarize key quantitative data from relevant studies to provide a baseline for expected outcomes.
Table 1: Comparison of Yields based on Reaction Strategy
| Starting Material | Enzyme Addition Strategy | HPL Reaction Time | Final Yield (%) | Reference |
| Linoleic Acid | Simultaneous (LOX & HPL) | 3 hours | Low | [1] |
| Linoleic Acid | Consecutive | 15 minutes | 62 | [1] |
| Safflower Oil | Consecutive | 1 minute | 43 | [1] |
Table 2: HPLCP-N Catalytic Efficiency
| Parameter | Value |
| kcat/KM (s-1·M-1) | 2.73 x 106 |
| Substrate | 13S-HPODE |
| Note | 1 mM of 13S-HPODE was transformed in 10 seconds with a 90% yield.[2] |
Experimental Protocols
One-Pot Enzyme Cascade from Safflower Oil
This protocol is adapted from the work of Coenen et al. (2022).[1][3]
-
Lipase and LOX Reaction:
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Prepare a reaction mixture containing safflower oil in a suitable buffer (e.g., sodium borate buffer, pH 9.0).
-
Add Pseudomonas fluorescens lipase and Glycine max lipoxygenase (LOX-1).
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Incubate the reaction, for example, for 3 hours, to allow for the hydrolysis of triglycerides and the formation of 13S-HPODE.
-
-
HPL Reaction:
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Add the N-terminally truncated hydroperoxide lyase from Carica papaya (HPLCP-N) to the reaction mixture.
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Allow the reaction to proceed for a very short duration, typically 1 minute.[1]
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-
Extraction:
-
Immediately terminate the reaction and extract the product. This can be done by adding an organic solvent (e.g., ethyl acetate), vortexing, and separating the organic phase.
-
Visualization of the Enzymatic Cascade
References
- 1. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing reaction conditions to minimize by-product formation in 12-Oxododec-9-enoic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 12-Oxododec-9-enoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the enzymatic approach using hydroperoxide lyase (HPL).
Issue 1: Low Yield of this compound
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Question: My reaction is showing a low yield of the desired 12-oxo-9(Z)-dodecenoic acid. What are the potential causes and how can I improve the yield?
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Answer: A low yield of 12-oxo-9(Z)-dodecenoic acid in an enzymatic synthesis using hydroperoxide lyase (HPL) can be attributed to several factors. Firstly, the activity of the HPL enzyme is critical. Ensure that the enzyme has been properly stored and handled to maintain its catalytic efficiency. It is recommended to use a freshly prepared or properly stored enzyme solution for each reaction.
The purity and stability of the substrate, 13S-hydroperoxyoctadecadienoic acid (13S-HPODE), is another crucial factor. This substrate can be unstable, and any degradation will directly impact the yield of the final product. Use high-purity 13S-HPODE and minimize its exposure to heat, light, and oxygen.
Reaction conditions such as pH and temperature should be optimized for the specific HPL being used. Most HPLs have an optimal pH range, and deviation from this can significantly reduce enzyme activity. For instance, a slightly acidic pH optimum has been noted for some HPLs.[1] It is advisable to perform small-scale experiments to determine the optimal pH and temperature for your enzyme.
Finally, inefficient extraction of the product from the reaction mixture can also lead to an apparent low yield. Ensure that the extraction solvent and procedure are suitable for this compound and that phase separation is complete.
Issue 2: High Levels of the Isomerized By-product (12-oxo-10(E)-dodecenoic acid or Traumatin)
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Question: I am observing a significant amount of the 12-oxo-10(E)-dodecenoic acid (traumatin) by-product in my reaction. How can I minimize its formation?
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Answer: The formation of the E-isomer, traumatin, is a common issue in the synthesis of 12-oxo-9(Z)-dodecenoic acid, particularly in enzymatic reactions. This isomerization can be influenced by several factors.
The concentration of the HPL enzyme can play a role. It has been observed that slow formation of the 10(E)-isomer occurs at high protein concentrations.[1] Therefore, it is recommended to use the lowest effective concentration of the enzyme that still provides a good conversion rate of the substrate.
The reaction time is another critical parameter to control. The isomerization from the Z- to the E-isomer can occur over time. Shortening the reaction time can help to minimize the formation of the undesired E-isomer. In some reported cases, a near-complete conversion of the substrate can be achieved in as little as 10 seconds, yielding predominantly the Z-isomer.[1]
The pH of the reaction medium can also influence the rate of isomerization. While the optimal pH for HPL activity is important for the main reaction, it is possible that a different pH could favor the stability of the Z-isomer. Experimenting with a range of pH values around the enzyme's optimum may help to find a balance between high yield and low isomerization.
Finally, prompt extraction of the product after the reaction is complete is crucial. Leaving the product in the aqueous reaction mixture for an extended period can promote isomerization.
Frequently Asked Questions (FAQs)
Enzymatic Synthesis
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What is the typical starting material for the enzymatic synthesis of this compound? The typical starting material is 13S-hydroperoxyoctadecadienoic acid (13S-HPODE), which is generated from linoleic acid by the action of the enzyme lipoxygenase (LOX).[1]
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What is the mechanism of by-product formation in the enzymatic synthesis? The primary by-product, 12-oxo-10(E)-dodecenoic acid (traumatin), is formed through the isomerization of the initially produced 12-oxo-9(Z)-dodecenoic acid. This isomerization can be influenced by factors such as enzyme concentration and reaction time.[1]
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How can I purify the desired 12-oxo-9(Z)-dodecenoic acid from its E-isomer? Chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash column chromatography are typically employed to separate the Z- and E-isomers. The difference in the geometry of the double bond leads to different retention times on a suitable stationary phase.
Chemical Synthesis
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Is it possible to synthesize this compound through a chemical route? Yes, a chemical synthesis is plausible, although detailed protocols in the literature are less common than for the enzymatic route. A likely approach would involve a multi-step synthesis.
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What would be a general strategy for the chemical synthesis? A plausible retrosynthetic analysis would suggest a Wittig reaction to form the α,β-unsaturated aldehyde. This would involve reacting a suitable phosphonium ylide with a protected ω-carboxy aldehyde. The starting materials for such a synthesis would need to be prepared through several steps.
Data Presentation
Table 1: Influence of Reaction Time on the Yield of 12-oxo-9(Z)-dodecenoic acid and Formation of the 10(E)-isomer By-product in an Enzymatic Synthesis.
| Reaction Time (seconds) | Yield of 12-oxo-9(Z)-dodecenoic acid (%) | Formation of 12-oxo-10(E)-dodecenoic acid (%) |
| 10 | 90 | Low (not specified) |
| 60 | Data not available | Data not available |
| 300 | Data not available | Increased formation observed |
Note: This table is based on qualitative and quantitative data from a study on recombinant papaya hydroperoxide lyase.[1] "Low" indicates that the formation was minimal, while "Increased formation observed" suggests that the concentration of the by-product was noticeably higher at longer reaction times.
Experimental Protocols
Enzymatic Synthesis of 12-oxo-9(Z)-dodecenoic Acid
This protocol is based on a published method using recombinant papaya hydroperoxide lyase (HPL).[1]
Materials:
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13S-hydroperoxyoctadecadienoic acid (13S-HPODE)
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Recombinant papaya hydroperoxide lyase (HPLCP-N)
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Reaction buffer (e.g., phosphate buffer at a slightly acidic pH)
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Extraction solvent (e.g., ethyl acetate)
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Quenching solution (e.g., a solution to stop the enzymatic reaction, if necessary)
Procedure:
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Prepare a solution of 13S-HPODE in the reaction buffer to a final concentration of 1 mM.
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Equilibrate the substrate solution to the desired reaction temperature.
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Initiate the reaction by adding the purified HPLCP-N enzyme to the substrate solution. The final enzyme concentration should be optimized for the specific activity of the enzyme preparation.
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Allow the reaction to proceed for a very short duration, for example, 10 seconds, for optimal yield of the Z-isomer.[1]
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Quench the reaction, if necessary, by adding a suitable quenching agent or by rapid extraction.
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Extract the product from the reaction mixture using an appropriate organic solvent such as ethyl acetate.
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Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the 12-oxo-9(Z)-dodecenoic acid from any unreacted substrate and the 10(E)-isomer by-product using chromatographic methods like HPLC or flash chromatography.
Visualizations
Caption: Enzymatic synthesis of this compound and by-product formation.
Caption: Troubleshooting workflow for this compound synthesis.
References
Methods to control and monitor the rapid transformation of 12-Oxododec-9-enoic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the control and monitoring of the rapid transformation of 12-Oxododec-9-enoic acid (12-ODO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-ODO) and why is it difficult to work with?
This compound is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. It is an important precursor for various valuable compounds. However, 12-ODO is highly unstable and undergoes rapid transformation, including isomerization to its more stable 10(E)-isomer, traumatin. This inherent instability requires precise control over reaction conditions and swift analytical procedures.
Q2: What is the most common method for synthesizing 12-ODO?
The most prevalent method for the synthesis of 12-ODO is a one-pot enzyme cascade that mimics the natural biosynthetic pathway in plants. This typically involves the sequential use of three enzymes: a lipase, a lipoxygenase (LOX), and a hydroperoxide lyase (HPL).[1][2][3] This cascade can utilize renewable starting materials like safflower oil.[1][3]
Q3: How can I monitor the progress of the 12-ODO synthesis reaction?
The reaction can be monitored using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors. Due to the rapid nature of the transformation, it is crucial to quench the reaction and extract the sample quickly for analysis.
Q4: What are the main challenges in purifying 12-ODO?
The primary challenge in purifying 12-ODO is its rapid degradation and isomerization. Purification methods must be fast and are often performed at low temperatures to minimize these transformations. Rapid extraction after a short reaction time is critical to obtaining a good yield of the desired (9Z)-isomer.
Troubleshooting Guides
Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | - Ensure enzymes are stored correctly and have not expired.- Verify the activity of each enzyme (lipase, LOX, HPL) individually before setting up the cascade.- Check that the pH and temperature of the reaction buffer are optimal for all enzymes. |
| Reaction Time Too Long | - 12-ODO is formed and degrades rapidly, often within seconds to a few minutes.[3]- Perform a time-course experiment to determine the optimal reaction time for your specific conditions.- Quench the reaction and extract the product at very short intervals (e.g., 10 seconds, 30 seconds, 1 minute) to identify the peak production time. |
| Inefficient Extraction | - Use a rapid extraction method immediately after quenching the reaction.- Ensure the pH of the aqueous phase is acidic (e.g., pH 3-4) before extraction with an organic solvent to protonate the carboxylic acid group of 12-ODO, making it more soluble in the organic phase. |
| Substrate Inhibition | - High concentrations of the substrate (e.g., linoleic acid or its hydroperoxide intermediate) can inhibit the hydroperoxide lyase.[1]- Test a range of substrate concentrations to find the optimal level. |
| Isomerization | - The (9Z)-isomer of 12-ODO can rapidly convert to the (10E)-isomer (traumatin).- Keep reaction and sample handling temperatures as low as possible.- Analyze samples immediately after preparation. |
Inconsistent or Unreliable Analytical Results
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | - Analyze samples immediately after extraction and derivatization.- If storage is necessary, store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Chromatographic Resolution | - Optimize the GC temperature program or HPLC gradient to improve the separation of 12-ODO from its isomers and other reaction components.- Ensure the use of a suitable chromatography column for fatty acid analysis. |
| Derivatization Issues (for GC-MS) | - Ensure complete dryness of the sample before adding derivatization reagents, as moisture can interfere with the reaction.- Use fresh derivatization reagents.- Optimize the derivatization time and temperature. |
| Matrix Effects (for LC-MS) | - Prepare calibration standards in a matrix similar to the sample to compensate for matrix effects.- Consider using an internal standard that is structurally similar to 12-ODO. |
Data Presentation
Table 1: Factors Influencing 12-ODO Synthesis Yield and Stability
| Parameter | Effect on Yield and Stability | Recommendations |
| pH | Hydroperoxide lyase (HPL) typically has a slightly acidic pH optimum.[1] Deviations can significantly reduce enzyme activity and product yield. | Maintain the reaction buffer at the optimal pH for the specific HPL being used. A pH range of 6.0-7.0 is a good starting point. |
| Temperature | Higher temperatures can increase the initial reaction rate but also accelerate the degradation and isomerization of 12-ODO. | Perform reactions at a controlled, lower temperature (e.g., 4-25°C) to balance enzyme activity and product stability. |
| Reaction Time | The concentration of 12-ODO peaks very quickly and then rapidly declines.[3] | Optimal reaction times are often very short (e.g., 10 seconds to 1 minute).[1][3] A time-course study is essential. |
| Enzyme Concentration | Higher enzyme concentrations can increase the rate of product formation. | Optimize the concentration of each enzyme in the cascade to ensure a balanced and efficient reaction. |
| Substrate Concentration | High substrate concentrations can lead to substrate inhibition of HPL.[1] | Start with a substrate concentration in the low millimolar range (e.g., 0.5-1 mM) and optimize as needed. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a synthesized procedure based on established enzyme cascade methods.
Materials:
-
Safflower oil (or linoleic acid)
-
Pseudomonas fluorescens lipase
-
Glycine max lipoxygenase (LOX-1)
-
Recombinant hydroperoxide lyase (HPL)
-
Borate buffer (e.g., 50 mM, pH 7.5)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for quenching and pH adjustment)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous)
Procedure:
-
Substrate Preparation: If starting from safflower oil, prepare an emulsion by sonicating the oil in the reaction buffer. If using linoleic acid, dissolve it in a minimal amount of ethanol and then dilute with the reaction buffer.
-
Lipase Reaction: Add lipase to the substrate mixture and incubate to release free fatty acids. The incubation time will depend on the specific activity of the lipase and should be optimized (e.g., 30-60 minutes at 25°C).
-
Lipoxygenase Reaction: Add lipoxygenase to the reaction mixture. This will convert linoleic acid to its 13-hydroperoxy intermediate. This reaction is typically rapid (e.g., 10-20 minutes at 25°C).
-
Hydroperoxide Lyase Reaction and Quenching: This is the most critical and time-sensitive step.
-
Initiate the reaction by adding HPL to the mixture.
-
Allow the reaction to proceed for a very short, predetermined optimal time (e.g., 30 seconds).
-
Quench the reaction by rapidly acidifying the mixture to pH 3-4 with hydrochloric acid.
-
-
Extraction:
-
Immediately add an equal volume of cold ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature.
-
-
Storage: Store the dried extract at -80°C under an inert atmosphere until analysis.
Protocol 2: GC-MS Analysis of this compound
Materials:
-
Dried 12-ODO extract
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine
-
Internal standard (optional, e.g., a deuterated fatty acid)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Derivatization:
-
Resuspend the dried extract in a small volume of anhydrous pyridine.
-
Add the derivatization agent (BSTFA + 1% TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to convert the carboxylic acid and any hydroxyl groups to their trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: e.g., 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10-15°C/minute.
-
Hold: Maintain at 250°C for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis: Identify the TMS-derivatized 12-ODO and its isomers based on their retention times and mass fragmentation patterns.
Visualizations
Caption: Enzymatic cascade for the synthesis of this compound.
Caption: Troubleshooting workflow for low 12-ODO yield.
Caption: Putative signaling pathway for 12-ODO in plants.
References
- 1. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of 12-Oxododec-9-enoic acid to maintain its integrity.
This technical support center provides best practices for the storage, handling, and use of 12-Oxododec-9-enoic acid to ensure its integrity and performance in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain the integrity of this compound, it should be stored at -20°C.[1] For long-term storage, -80°C is also suitable. The compound is typically supplied in a solution, such as acetonitrile or ethanol.[1][2] It is recommended to store it in a tightly sealed vial to prevent solvent evaporation and exposure to moisture. The product is stable for at least two years when stored at -20°C.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Acetonitrile | Soluble | [1] |
| Ethanol | 25 mg/ml | [2] |
| Dimethylformamide (DMF) | 16 mg/ml | [2] |
| Dimethyl sulfoxide (DMSO) | 16 mg/ml | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2] |
Q3: What are the main degradation pathways for this compound?
A3: this compound can undergo isomerization of its double bond. A common degradation product is the formation of 12-oxo-10(E)-dodecenoic acid, also known as traumatin. This isomerization can occur rapidly, especially under non-ideal storage or experimental conditions. In some enzymatic reactions, the concentration of 12-oxo-9(Z)-dodecenoic acid has been observed to decrease rapidly after its formation, with a corresponding increase in the isomerized form.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as ethanol, DMSO, or acetonitrile. For example, to make a 10 mM stock solution in ethanol, you would dissolve 2.123 mg of this compound (molecular weight: 212.29 g/mol ) in 1 mL of ethanol. It is recommended to prepare fresh dilutions for your experiments from the stock solution. For cell culture experiments, the final concentration of the organic solvent in the medium should be kept low (typically <0.5%) to avoid cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in aqueous media. | Low solubility of fatty acids in aqueous solutions. | Prepare a stock solution in an appropriate organic solvent (e.g., ethanol, DMSO). For the final working solution, dilute the stock solution in media containing a carrier such as fatty acid-free bovine serum albumin (BSA) to improve solubility and cellular uptake.[3][4] Ensure the final solvent concentration is not toxic to the cells. |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and air. Prepare fresh working solutions for each experiment. |
| Isomerization to a less active or inactive form. | Verify the purity of your compound using analytical techniques such as HPLC or GC-MS if you suspect degradation. | |
| Cell toxicity observed at expected working concentrations. | Cytotoxic effects of the fatty acid or the solvent. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Ensure the final concentration of the organic solvent in the culture medium is minimal (e.g., <0.1% for DMSO). |
| Formation of cytotoxic lipid peroxidation products. | Use fresh solutions and minimize exposure to air and light to prevent oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound for treating cells in culture.
Materials:
-
This compound
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Anhydrous ethanol or DMSO
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in anhydrous ethanol or DMSO to a final concentration of 10-50 mM.
-
For example, to prepare a 25 mg/mL stock in ethanol, add the appropriate volume of ethanol to your vial of this compound.[2]
-
Store the stock solution in small aliquots at -20°C.
-
-
Complex with BSA (Optional but Recommended):
-
Warm the BSA solution and the cell culture medium to 37°C.
-
In a sterile tube, add the desired volume of the this compound stock solution to a volume of pre-warmed cell culture medium containing BSA. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Prepare the Final Working Solution:
-
Further dilute the fatty acid-BSA complex or the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Ensure the final solvent concentration is below the toxic level for your cells.
-
-
Treat the Cells:
-
Remove the existing medium from your cells and replace it with the medium containing the this compound.
-
Incubate for the desired period.
-
Protocol 2: Quality Control of this compound
To ensure the integrity of the compound, especially after prolonged storage, a quality control check can be performed.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Dilute a small aliquot of your this compound stock solution in the mobile phase to a suitable concentration for UV detection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., around 220 nm for the carboxylic acid group, or a different wavelength if a chromophore is present).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Run a standard of freshly prepared or certified this compound to determine its retention time.
-
Analyze your sample and compare the chromatogram to the standard. The presence of a single major peak at the correct retention time indicates high purity. The appearance of additional peaks may suggest degradation or isomerization.
-
Signaling Pathway and Experimental Workflow
This compound (OPDA) Signaling Pathway in Plants
This compound, also known as OPDA in plant biology, acts as a signaling molecule in response to stress, largely independent of the canonical jasmonic acid (JA) pathway.[5][6][7] The pathway involves the cyclophilin CYP20-3 and plays a crucial role in regulating cellular redox homeostasis.[5][8][9]
Caption: OPDA signaling pathway in plants.
Experimental Workflow: Preparing this compound for Experiments
The following workflow outlines the key steps for preparing this compound for use in biological experiments.
Caption: Workflow for preparing this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pnas.org [pnas.org]
- 8. 12-oxo-phytodienoic acid interaction with cyclophilin CYP20-3 is a benchmark for understanding retrograde signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 12-Oxododec-9-enoic Acid and Traumatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two related oxylipins, 12-Oxododec-9-enoic acid and traumatin. While direct comparative studies are limited, this document synthesizes available data on their individual effects, particularly in the realms of wound healing, and anti-inflammatory and antioxidant activities. Detailed experimental protocols for assessing these biological functions and visualizations of key signaling pathways are provided to facilitate further research and drug development efforts.
Introduction to this compound and Traumatin
This compound and traumatin are plant-derived oxylipins, which are bioactive compounds formed by the oxidation of unsaturated fatty acids. They play crucial roles in plant defense and wound healing. Traumatin, also known as traumatic acid, is a dicarboxylic acid that was one of the first biologically active molecules to be isolated from plant tissues and is recognized as a potent wound-healing agent in plants, stimulating cell division near a wound site.[1] 12-Oxo-trans-10-dodecenoic acid, an isomer of this compound, is a precursor to traumatin.[2] Both compounds are being investigated for their potential therapeutic applications in humans.
Comparative Biological Activities
While a direct quantitative comparison from a single study is not available in the current literature, the following table summarizes the known biological activities of each compound based on existing research. It is important to note that the potency and efficacy of these compounds can vary significantly depending on the experimental model and conditions.
| Biological Activity | This compound | Traumatin |
| Wound Healing | Implied role as a precursor to traumatin, a known wound-healing agent. | Potent wound healing agent in plants, stimulating cell division and callus formation.[1] In human fibroblasts, its derivative, traumatic acid, enhances collagen biosynthesis.[3] |
| Anti-inflammatory Activity | Oxo-fatty acids, in general, are known to possess anti-inflammatory properties. | Traumatin and its derivatives have demonstrated anti-inflammatory effects.[3] |
| Antioxidant Activity | As an oxylipin, it is likely involved in managing oxidative stress. | Traumatic acid, derived from traumatin, reduces oxidative stress in human skin fibroblasts.[3][4] |
| Antimicrobial Activity | Active against the plant pathogenic oomycete P. parasitica at a concentration of 100 µM.[5] | Limited direct evidence, but its role in plant defense suggests potential antimicrobial properties. |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key in vitro experiments are provided below.
In Vitro Wound Healing Scratch Assay
This assay is a straightforward and widely used method to study cell migration in vitro.
Principle: A "scratch" is created on a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is measured. This mimics the process of cell migration during wound healing in vivo.
Protocol:
-
Cell Seeding: Seed cells (e.g., human fibroblasts or keratinocytes) in a 6-well or 24-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip or a specialized wound healing insert, create a linear scratch in the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound or traumatin. A control group with no treatment should be included.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope equipped with a camera.
-
Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the following formula:
% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100
Where T₀ is the initial time point and Tₓ is the subsequent time point.
NF-κB Activation Assay
This assay determines the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is degraded, and NF-κB translocates to the nucleus to activate the transcription of inflammatory genes. This assay measures the nuclear translocation of NF-κB.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., macrophages like RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound or traumatin for a specified time.
-
Stimulation: Induce inflammation by adding a stimulating agent such as lipopolysaccharide (LPS).
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. The fluorescence intensity of NF-κB in the nucleus versus the cytoplasm is quantified to determine the extent of nuclear translocation.
Signaling Pathways
The biological activities of this compound and traumatin are likely mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Caption: MAPK signaling pathway in wound healing.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and migration, all of which are essential for wound healing. It is plausible that both this compound and traumatin exert their pro-healing effects by activating this pathway.
Caption: NF-κB signaling pathway in inflammation.
The NF-κB signaling pathway is a primary pathway that governs the inflammatory response. Many anti-inflammatory compounds act by inhibiting this pathway. It is hypothesized that this compound and traumatin may exert their anti-inflammatory effects by suppressing the activation of NF-κB.
Caption: Nrf2/HO-1 signaling pathway in oxidative stress.
The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of antioxidant enzymes that neutralize reactive oxygen species. The antioxidant effects of this compound and traumatin may be mediated through the activation of the Nrf2 pathway.
Conclusion
Both this compound and traumatin exhibit promising biological activities that warrant further investigation for their therapeutic potential. While traumatin has a more established role in wound healing, the precursor role and independent activities of this compound make it an equally interesting candidate for research. The provided experimental protocols and pathway diagrams offer a framework for conducting rigorous comparative studies to elucidate the specific mechanisms of action and relative potencies of these two oxylipins. Such studies are essential for advancing their potential development into novel therapeutic agents.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fivephoton.com [fivephoton.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. caymanchem.com [caymanchem.com]
Validating the antimicrobial efficacy of 12-Oxododec-9-enoic acid against other known phytoalexins.
For Immediate Release
This guide provides a comparative analysis of the antimicrobial efficacy of 12-Oxododec-9-enoic acid and other well-characterized phytoalexins. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these plant-derived compounds as novel antimicrobial agents.
Executive Summary
Phytoalexins are low molecular weight, antimicrobial compounds produced by plants in response to stress, including microbial infection. This guide focuses on this compound, a member of the oxylipin family of signaling molecules, and compares its antimicrobial potential with that of other known phytoalexins such as resveratrol, camalexin, and glyceollin. While quantitative data for this compound is limited in publicly available literature, this guide summarizes existing qualitative data and provides a framework for its evaluation alongside established phytoalexins.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected phytoalexins against various microbial pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a standard measure of antimicrobial efficacy.
| Phytoalexin | Target Microbe | Gram Stain | MIC (µg/mL) | Reference |
| This compound | Various plant pathogenic fungi and oomycetes | - | Inhibitory activity observed; quantitative MIC data not available in the cited literature. | [1][2] |
| Resveratrol | Staphylococcus aureus | Gram-positive | 100 - >256 | |
| Bacillus subtilis | Gram-positive | 62.5 - 125 | ||
| Escherichia coli | Gram-negative | 200 - >512 | ||
| Pseudomonas aeruginosa | Gram-negative | >512 | ||
| Candida albicans | Fungus | 10 - 200 | ||
| Camalexin | Pseudomonas syringae | Gram-negative | ~50 | |
| Alternaria brassicicola | Fungus | 10 - 50 | ||
| Botrytis cinerea | Fungus | 10 - 50 | ||
| Glyceollin | Phytophthora sojae | Oomycete | Inhibitory activity observed | [3] |
| Macrophomina phaseolina | Fungus | Inhibitory activity observed | [3] | |
| Sclerotinia sclerotiorum | Fungus | Inhibitory activity observed | [3] |
Experimental Protocols
A standardized method for determining the antimicrobial efficacy of phytoalexins is crucial for accurate comparison. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the phytoalexin (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Microbial Cultures: Grow the test microorganisms (bacteria or fungi) in the appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the cultures to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
- Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
2. Assay Procedure:
- Serial Dilutions: Dispense 100 µL of the appropriate growth medium into all wells of the microtiter plate. Add 100 µL of the phytoalexin stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well. This creates a gradient of phytoalexin concentrations.
- Inoculation: Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well, including a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).
- Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the phytoalexin at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm. A growth indicator dye, such as resazurin, can also be used to facilitate the determination of microbial viability.
Mandatory Visualizations
Jasmonate Signaling Pathway
The biosynthesis of many phytoalexins and defense-related compounds, including oxylipins like this compound, is regulated by the jasmonate signaling pathway. This pathway is a key component of the plant's induced systemic resistance.
Caption: The jasmonate signaling pathway leading to the expression of plant defense genes.
Experimental Workflow for Antimicrobial Efficacy Testing
The following diagram illustrates the logical flow of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of a phytoalexin.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
References
Cross-Validation of Analytical Methods for 12-Oxododec-9-enoic Acid Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the detection and quantification of 12-Oxododec-9-enoic acid (12-ODO), a bioactive oxylipin involved in plant defense signaling and a potential biomarker in various physiological and pathological processes. The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data. This document outlines the experimental protocols and performance characteristics of the most common analytical techniques used for 12-ODO analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of HPLC-MS/MS and GC-MS for the analysis of this compound. It is important to note that while HPLC-MS/MS methods for similar oxylipins are well-documented, specific validated GC-MS methods for 12-ODO are less commonly reported in publicly available literature.
| Parameter | HPLC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry | Separation by gas chromatography, detection by mass spectrometry | Antigen-antibody binding with enzymatic signal amplification |
| Sample Preparation | Liquid-liquid or solid-phase extraction | Extraction, derivatization (silylation) | Direct or diluted sample |
| Sensitivity (LOD/LOQ) | High (pg to low ng/mL range) | High (pg to ng/mL range) | Moderate to High (ng/mL to µg/mL range) |
| Specificity | Very High (based on retention time and mass-to-charge ratio) | High (based on retention time and mass fragmentation pattern) | Variable (potential for cross-reactivity with similar structures) |
| Linearity | Excellent (typically >0.99) | Good (typically >0.99 after derivatization) | Good over a defined range |
| Precision (%RSD) | Excellent (<15%) | Good (<20%) | Good (<15-20%) |
| Accuracy (%Recovery) | Excellent (typically 85-115%) | Good (can be affected by derivatization efficiency) | Good (typically 80-120%) |
| Throughput | High | Moderate (derivatization step can be time-consuming) | Very High |
| Instrumentation Cost | High | Moderate to High | Low |
| Comments | Considered the gold standard for oxylipin analysis due to its high sensitivity and specificity without the need for derivatization. | Requires a derivatization step to increase volatility, which can introduce variability. | No specific commercial ELISA kits for this compound are readily available. Development of a custom assay would be required. |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is a representative method for the quantification of 12-ODO in biological matrices, adapted from validated methods for similar oxylipins.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of sample (e.g., plasma, plant extract), add an internal standard (e.g., d4-12-HETE).
-
Acidify the sample to pH 3 with 0.1 M HCl.
-
Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for 12-ODO (m/z 211.1 -> specific fragment ions) and the internal standard would need to be optimized.
c. Method Validation Parameters (Expected)
-
Linearity: A linear range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD): Approximately 0.5 ng/mL.
-
Limit of Quantitation (LOQ): Approximately 1 ng/mL.
-
Precision: Intra- and inter-day relative standard deviation (RSD) < 15%.
-
Accuracy: Recovery rates between 85% and 115%.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of oxylipins by GC-MS, which would require adaptation and validation for 12-ODO.
a. Sample Preparation and Derivatization
-
Perform an initial extraction as described for the HPLC-MS/MS method (SPE or liquid-liquid extraction).
-
Evaporate the extract to dryness.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
Evaporate the derivatization reagents under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of hexane.
b. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
c. Method Validation Parameters (To be determined)
Mandatory Visualizations
Signaling Pathway of this compound
12-ODO is a key intermediate in the biosynthesis of jasmonic acid, a critical plant hormone in defense signaling. It is formed from the hydroperoxide of linolenic or linoleic acid by the action of allene oxide synthase and allene oxide cyclase. 12-ODO can then be reduced to form 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8), a precursor to jasmonic acid, or it can participate in signaling pathways independently of jasmonic acid.
A Comparative Guide to C12 Oxylipins: 12-Oxododec-9-enoic Acid vs. Traumatic Acid in Plant Biology
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid signaling molecules is paramount. Among these, oxylipins, a class of oxygenated fatty acids, have emerged as critical regulators of various physiological and pathological processes. Within the diverse family of oxylipins, C12 varieties, such as 12-oxododec-9-enoic acid and traumatic acid, play significant roles, particularly in the plant kingdom's response to stress and injury. This guide provides an objective comparison of the biological functions of this compound and other C12 oxylipins, with a focus on traumatic acid, supported by available experimental data and detailed methodologies.
Distinguishing Biological Functions: A Tale of Two C12 Oxylipins
While both this compound and traumatic acid are C12 oxylipins involved in plant defense and wound healing, their specific biological functions and mechanisms of action exhibit notable differences.
This compound , a metabolite of linoleic and linolenic acids, is primarily recognized for its role in plant defense against pathogens.[1] It is formed from 13-hydroperoxy intermediates produced by the lipoxygenase (LOX) pathway and is subsequently acted upon by hydroperoxide lyase.[1] Experimental evidence has demonstrated its activity against the plant pathogenic oomycete Phytophthora parasitica at a concentration of 100 µM.[1] This suggests a direct or indirect role in inhibiting pathogen growth and proliferation.
In contrast, traumatic acid , a monounsaturated dicarboxylic acid, is hailed as a potent "wound hormone" in plants.[2] Its primary function is to stimulate cell division near a trauma site, leading to the formation of a protective callus and facilitating tissue repair.[2] First isolated from wounded bean plants, traumatic acid is biosynthesized through the non-enzymatic oxidation of another wound hormone, traumatin (12-oxo-trans-10-dodecenoic acid).[2] Beyond its role in wound healing, traumatic acid may also act as a growth hormone, particularly in less complex plants like algae.[2] Furthermore, it has found applications in pharmaceutical products for its ability to promote mucosal re-epithelialization and is used as an intermediate in the synthesis of prostaglandins.[2]
While direct comparative studies on the gene expression profiles induced by this compound and traumatic acid are limited, the broader context of oxylipin signaling suggests distinct pathways. The well-studied C18 cyclopentenone oxylipin, 12-oxo-phytodienoic acid (OPDA), is known to regulate a specific set of genes independently of jasmonic acid, highlighting the specificity of oxylipin signaling. It is plausible that C12 oxylipins also possess unique signaling cascades that orchestrate their distinct biological effects.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound and traumatic acid. The scarcity of direct comparative studies necessitates drawing inferences from individual research findings.
| Oxylipin | Biological Activity | Organism/System | Concentration | Effect | Reference |
| This compound | Antifungal | Phytophthora parasitica | 100 µM | Inhibition of pathogen growth | [1] |
| Traumatic acid | Wound Healing | Plants | Not specified | Stimulation of cell division and callus formation | [2] |
| Traumatic acid | Growth Promotion | Algae | Not specified | Acts as a growth hormone | [2] |
Key Experimental Methodologies
To facilitate further research and comparative studies, this section provides detailed protocols for key experiments relevant to the investigation of C12 oxylipin function.
Plant Wound Healing Assay
This assay is used to assess the ability of compounds like traumatic acid to promote wound closure and tissue regeneration in plants.
Protocol:
-
Plant Material: Use healthy, well-watered plants (e.g., Arabidopsis thaliana, bean plants).
-
Wounding: Create a uniform wound on a leaf or stem using a sterile scalpel or biopsy punch.
-
Treatment: Apply a solution of the test oxylipin (e.g., traumatic acid dissolved in a suitable solvent) directly to the wound site. A control group should be treated with the solvent alone.
-
Incubation: Maintain the plants under controlled growth conditions (light, temperature, humidity).
-
Observation and Measurement: At regular intervals (e.g., 24, 48, 72 hours), photograph the wound site under a dissecting microscope.
-
Data Analysis: Measure the area of the wound over time using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Gene Expression Analysis by RT-qPCR
This method is employed to quantify the expression levels of specific genes in response to oxylipin treatment, providing insights into their signaling pathways.
Protocol:
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana seedlings) in sterile liquid or solid media. Treat the plants with the desired concentration of the oxylipin (e.g., this compound) or a mock control for a specific duration.
-
RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercially available kit or a standard protocol (e.g., Trizol method).
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis to check for integrity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate primers specific to the target genes of interest and suitable reference genes for normalization.
-
Quantitative PCR (qPCR): Perform the qPCR reaction using a qPCR instrument, SYBR Green or a probe-based detection method, the synthesized cDNA, and the specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the expression of the reference genes.[3][4][5][6]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and logical relationships for this compound and traumatic acid based on current understanding of oxylipin biology.
Caption: Biosynthesis and proposed signaling of this compound in plant defense.
Caption: Biosynthesis and proposed signaling of Traumatic Acid in plant wound healing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Traumatic acid - Wikipedia [en.wikipedia.org]
- 3. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 12-Oxododec-9-enoic Acid in the Plant Kingdom: A C12 Oxylipin at the Crossroads of Metabolism and Signaling
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 12-Oxododec-9-enoic acid, a C12 oxylipin, and its emerging role in plant biology. This document clarifies its distinction from the well-studied C18 oxylipin, 12-oxo-phytodienoic acid (OPDA), and presents available data on its biosynthesis, activity, and experimental analysis.
Introduction: Distinguishing this compound from 12-oxo-phytodienoic acid (OPDA)
It is critical to differentiate between two similarly named oxylipins: this compound and 12-oxo-phytodienoic acid (OPDA). This compound is a 12-carbon fatty acid derivative, while OPDA is an 18-carbon cyclopentenone that serves as a precursor to the plant hormone jasmonic acid. While OPDA has been extensively studied for its role in plant defense and development, the biological functions of this compound are less understood. This guide focuses on the current knowledge of the C12 compound, this compound.
Biosynthesis of this compound
This compound is primarily synthesized in plants through the hydroperoxide lyase (HPL) branch of the lipoxygenase (LOX) pathway. This pathway is also responsible for the production of "green leaf volatiles" (GLVs), which are C6 aldehydes and alcohols that contribute to the characteristic smell of freshly cut grass and play roles in plant defense and communication.
The synthesis begins with the oxygenation of linoleic acid (a C18 fatty acid) by a specific lipoxygenase (13-LOX) to form 13(S)-hydroperoxyoctadecadienoic acid (13S-HPODE). The enzyme hydroperoxide lyase then cleaves 13S-HPODE into two C6 and C12 fragments: a C6 aldehyde (like hexenal) and the C12 compound, 12-oxo-9(Z)-dodecenoic acid.
Comparative Biological Activity
Data on the specific biological roles of this compound across different plant species are limited. However, its close structural relationship to other C12 oxylipins, such as traumatin (12-oxo-10(E)-dodecenoic acid), suggests potential involvement in plant defense and wound healing. Traumatin and traumatic acid have been shown to have growth-stimulating and wound-healing activities.
It is important to note that 12-oxo-9(Z)-dodecenoic acid is known to be unstable and can rapidly isomerize to the more stable E-isomer, traumatin. This isomerization may be a crucial aspect of its biological function, with the initial Z-isomer acting as a transient signal or precursor.
The table below summarizes the known information and provides a comparison with related oxylipins.
| Oxylipin | Chemical Formula | Key Precursor | Known/Proposed Roles in Plants | Plant Species Studied |
| This compound | C12H20O3 | 13S-HPODE | Precursor to traumatin, potential role in defense. | Carica papaya (synthesis) |
| Traumatin | C12H20O3 | This compound | Wound healing, growth stimulation. | General plant response |
| 12-oxo-phytodienoic acid (OPDA) | C18H28O3 | 13(S)-HPOT | Jasmonic acid precursor, independent signaling in defense and development. | Arabidopsis thaliana, Tomato, Maize |
Experimental Protocols
The study of this compound often involves its enzymatic synthesis followed by analytical detection. Below is a generalized workflow for its production and analysis.
Enzymatic Synthesis of this compound
An in vitro enzyme cascade is a common method to produce this compound for experimental use. This typically involves the sequential action of lipoxygenase and hydroperoxide lyase on a linoleic acid substrate.
Methodology:
-
Lipoxygenase Reaction: Linoleic acid is incubated with a source of 13-lipoxygenase (e.g., from soybean) to produce 13S-HPODE.
-
Hydroperoxide Lyase Reaction: A source of hydroperoxide lyase (e.g., from papaya) is added to the reaction mixture containing 13S-HPODE. The reaction is typically rapid.
-
Extraction: The reaction products are extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the carboxyl group of this compound is often derivatized, for example, by silylation, to increase its volatility.
-
Quantification: The derivatized product is then analyzed and quantified by GC-MS.
Signaling Pathways: An Area for Future Research
Currently, there is no well-defined signaling pathway specifically attributed to this compound in plants. Its instability and rapid conversion to traumatin suggest it might function as a short-lived intermediate. Future research is needed to elucidate whether this compound itself has unique signaling properties or if its primary role is as a precursor.
In contrast, the signaling pathway of OPDA is known to be partially independent of the canonical jasmonic acid pathway, regulating a distinct set of genes involved in defense and stress responses. A hypothetical signaling cascade for this compound might involve its isomerization followed by the perception of traumatin, leading to downstream responses related to cell division and repair.
Conclusion and Future Directions
This compound represents a less-explored area of plant oxylipin biology. While its biosynthetic origins are linked to the well-established LOX/HPL pathway, its specific functions and signaling mechanisms remain largely unknown. For researchers, this presents an opportunity to investigate the roles of C12 oxylipins in plant defense, wound healing, and development.
Future research should focus on:
-
Developing stable analogs of this compound to study its biological activity without rapid isomerization.
-
Identifying receptors and downstream signaling components that respond to C12 oxylipins.
-
Conducting comparative metabolomic studies across a wider range of plant species to understand the prevalence and regulation of this compound and its derivatives.
By exploring these avenues, the scientific community can gain a more complete understanding of the complex network of oxylipin signaling in plants.
Validating the role of 12-Oxododec-9-enoic acid as a wound hormone in comparison to traumatic acid.
A comprehensive guide for researchers, scientists, and drug development professionals validating the roles of two key wound healing molecules.
Introduction
The intricate process of wound healing involves a symphony of cellular and molecular events orchestrated by a variety of signaling molecules. Among these, certain fatty acid-derived compounds, often termed "wound hormones," play a pivotal role in initiating and propagating the healing cascade. This guide provides a detailed comparison of two such molecules: 12-Oxododec-9-enoic acid (12-ODOA) and traumatic acid. While both are implicated in wound repair, their precise roles, mechanisms of action, and comparative efficacy are subjects of ongoing research. This document aims to objectively compare their performance, supported by available experimental data, detailed methodologies, and visual representations of their signaling pathways.
Comparative Efficacy in Wound Healing
Direct quantitative comparisons of the wound healing efficacy between this compound and traumatic acid in mammalian systems are still an emerging area of research. However, studies on their precursors and related molecules, as well as their individual effects on key cellular components of wound healing, provide valuable insights.
In Vitro Fibroblast Migration and Proliferation
Fibroblasts are critical for wound healing, responsible for synthesizing the extracellular matrix and promoting wound closure. The ability of a compound to stimulate fibroblast migration and proliferation is a key indicator of its wound healing potential.
| Compound | Assay | Cell Type | Concentration | Result |
| Traumatic Acid | Cell Proliferation | Human Skin Fibroblasts | 0.1 µM - 1 µM | Increased cell number and total protein content. |
| 12-Oxo-phytodienoic acid (OPDA) (related to 12-ODOA) | Gene Expression | Arabidopsis | - | Induces a distinct set of wound-response genes. |
Table 1: Summary of in vitro data on the effects of Traumatic Acid and a related compound to 12-ODOA on key wound healing processes.
Signaling Pathways in Wound Healing
The wound healing activity of 12-ODOA and traumatic acid is mediated through distinct signaling pathways that influence inflammation, cell proliferation, and tissue remodeling.
This compound (12-ODOA) Signaling
Recent evidence suggests that oxylipins structurally related to 12-ODOA, derived from the activity of 12/15-lipoxygenase (12/15-LOX), play a crucial role in modulating the inflammatory phase of wound healing. These molecules are believed to act as agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Activation of PPARγ by 12-ODOA and its analogs leads to the transrepression of pro-inflammatory genes, thereby dampening the initial inflammatory response, a critical step for preventing chronic wound formation. Furthermore, PPARγ activation can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is central to fibroblast activation and collagen deposition.
Traumatic Acid Signaling
Traumatic acid is biosynthesized from the enzymatic oxidation of its precursor, traumatin (12-oxo-trans-10-dodecenoic acid). Its mechanism of action in wound healing, particularly in mammalian cells, is thought to involve the potentiation of growth factor signaling pathways, including the TGF-β pathway.
By activating the TGF-β receptor, traumatic acid can initiate the downstream Smad signaling cascade. This leads to the transcription of genes involved in extracellular matrix production, most notably type I and type III collagen, and stimulates fibroblast proliferation, all of which are essential for the formation of new tissue and wound closure.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the wound healing properties of 12-ODOA and traumatic acid.
In Vitro Scratch Migration Assay
This assay is a straightforward and widely used method to study cell migration in vitro.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound and Traumatic acid stock solutions
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density that allows them to reach 90-100% confluency within 24-48 hours.
-
Create Scratch: Once confluent, use a sterile 200 µL pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with low-serum (e.g., 1% FBS) DMEM containing various concentrations of 12-ODOA or traumatic acid. A vehicle control (e.g., DMSO) and a positive control (e.g., a known growth factor) should be included.
-
Imaging: Capture images of the scratch in each well at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated as the percentage of the initial area that has been repopulated by cells over time.
Gene Expression Analysis by Quantitative PCR (qPCR)
This method is used to quantify the expression levels of specific genes involved in the wound healing process.
Materials:
-
Fibroblasts treated with 12-ODOA or traumatic acid
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, COL3A1, TGFB1, PPARG) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Culture fibroblasts and treat with desired concentrations of 12-ODOA or traumatic acid for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.
Conclusion
Both this compound and traumatic acid demonstrate significant potential as wound healing agents. 12-ODOA and related oxylipins appear to primarily modulate the inflammatory response through the PPARγ pathway, which may be particularly beneficial in preventing the development of chronic wounds. Traumatic acid, on the other hand, shows a strong propensity for stimulating fibroblast proliferation and collagen synthesis, likely through the TGF-β signaling pathway, which is crucial for the proliferative and remodeling phases of wound healing.
Further direct comparative studies are necessary to fully elucidate their relative potencies and optimal applications. The experimental protocols provided herein offer a framework for conducting such validation studies. A deeper understanding of the distinct and potentially synergistic roles of these wound hormones will be instrumental in the development of novel and more effective therapies for wound care.
The Double-Edged Sword of Oxidation: A Comparative Review of Oxo-Fatty Acid Bioactivities
Researchers, scientists, and drug development professionals are increasingly turning their attention to a class of lipid molecules known as oxo-fatty acids. These oxidized lipids, once primarily considered markers of cellular stress, are now recognized as potent signaling molecules with a diverse range of biological activities. This guide provides a comparative overview of the bioactivities of various oxo-fatty acids, presenting quantitative data, detailed experimental methodologies, and visualizations of their signaling pathways to support further research and drug development efforts.
Oxo-fatty acids are generated from polyunsaturated fatty acids through both enzymatic and non-enzymatic pathways.[1][2][3] Key enzymatic routes involve cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes, while non-enzymatic production often results from reactive oxygen species.[1][3] This diverse origin contributes to the vast array of oxo-fatty acid structures and their correspondingly varied biological functions, which range from potent anti-cancer and anti-inflammatory effects to pro-inflammatory and pathological roles.[4][5][6][7]
Comparative Bioactivities of Key Oxo-Fatty Acids
The biological effects of oxo-fatty acids are highly specific to their structure and the cellular context. Below is a summary of the bioactivities of several well-characterized oxo-fatty acids.
| Oxo-Fatty Acid | Precursor Fatty Acid | Key Bioactivity | Cell Line/Model | Quantitative Data (IC50) | Citation(s) |
| 6-Oxostearic Acid (6-OSA) | Stearic Acid | Anti-proliferative | Human Lung Carcinoma (A549) | Data not available in reviewed literature | [5][6] |
| 7-Oxostearic Acid (7-OSA) | Stearic Acid | Anti-proliferative | Human Lung Carcinoma (A549) | Data not available in reviewed literature | [5][6] |
| 3-Hydroxy Fatty Acids (general) | Various | Anti-proliferative | Various tumor cell lines | 1.3 to 14.4 µM | [4] |
| 3-Hydroxy Prostaglandin E2 (3-OH PGE2) | Arachidonic Acid | Pro-inflammatory | N/A | N/A | [4] |
| 5-Oxo-Eicosatetraenoic Acid (5-oxo-ETE) | Arachidonic Acid | Chemoattractant for neutrophils and eosinophils | Feline granulocytes | N/A | [8] |
Signaling Pathways of Oxo-Fatty Acids
Oxo-fatty acids exert their effects by modulating various signaling pathways. A significant mechanism for many of these lipids is through the activation of G-protein coupled receptors (GPCRs).[1] Furthermore, certain saturated oxo-fatty acids (SOFAs) have been shown to impact cancer cell proliferation by targeting key oncogenic signaling pathways.
Anti-Cancer Mechanism of Saturated Oxo-Fatty Acids (SOFAs)
Recent studies have elucidated the anti-proliferative effects of SOFAs, such as 6-OSA and 7-OSA, on human lung carcinoma A549 cells.[5][6] These oxo-fatty acids suppress the expression of Signal Transducer and Activator of Transcription 3 (STAT3) and the proto-oncogene c-myc, both of which are critical regulators of cancer cell growth and proliferation.[5][6]
G-Protein Coupled Receptor (GPCR) Signaling
Many oxo-fatty acids, including prostaglandins and leukotrienes, function as ligands for GPCRs. The binding of an oxo-fatty acid to its specific GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades that can influence a wide array of cellular processes, including inflammation, smooth muscle contraction, and platelet aggregation.[1]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the study of oxo-fatty acid bioactivities.
Cell Growth Inhibition Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.
Materials:
-
Human Lung Carcinoma (A549) cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Oxo-fatty acid of interest (e.g., 6-OSA, 7-OSA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the oxo-fatty acid. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Western Blotting for STAT3 and c-myc Expression
This technique is used to detect and quantify the levels of specific proteins, such as STAT3 and c-myc, in cell lysates.
Materials:
-
A549 cells treated with oxo-fatty acids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-c-myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treated and control A549 cells are washed with cold PBS and then lysed with RIPA buffer.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against STAT3, c-myc, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the membrane is incubated with a chemiluminescent substrate, and the protein bands are visualized using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative expression levels of STAT3 and c-myc.
Conclusion
Oxo-fatty acids represent a complex and fascinating class of bioactive lipids with significant potential for therapeutic development. Their diverse activities, ranging from anti-cancer to pro-inflammatory, underscore the importance of understanding their specific structures and mechanisms of action. The methodologies and signaling pathway diagrams provided in this guide offer a foundation for researchers to further explore the intricate roles of these molecules in health and disease. Future investigations focused on identifying specific receptor-ligand pairings and elucidating the downstream consequences will be crucial for harnessing the therapeutic potential of oxo-fatty acids.
References
- 1. japsonline.com [japsonline.com]
- 2. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 12-Oxododec-9-enoic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 12-Oxododec-9-enoic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your experimental work.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[1] | Provides a barrier against accidental splashes that could cause serious eye damage. |
| Hand Protection | Nitrile or butyl rubber gloves.[1][2] Gloves should be inspected for integrity before each use and changed immediately upon contamination. | These materials offer broad chemical resistance. Regular inspection and replacement prevent exposure through degraded or punctured gloves. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3] Long pants and closed-toe shoes are required.[3] | Protects the skin from potential splashes and spills. Natural fiber clothing should be worn under the lab coat.[3] |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation.[4] In situations with a risk of aerosolization or in poorly ventilated areas, a respirator may be necessary.[1] | The Safety Data Sheet (SDS) for this compound does not indicate specific respiratory hazards under standard use.[4] However, a risk assessment should always be performed. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for minimizing risks. The following workflow outlines the essential steps from preparation to post-handling procedures.
III. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is a critical component of the safety protocol.
-
Chemical Waste: Although not classified as hazardous waste, it is recommended to dispose of this compound according to local regulations for chemical waste.[4] Avoid discharging into sewers.[4]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with this compound should be disposed of as chemical waste.
-
Spill Management:
IV. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By implementing these detailed safety and handling protocols, researchers and scientists can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
